Fendiline Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWZWXCHBNOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045860 | |
| Record name | Fendiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85273758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13636-18-5 | |
| Record name | Phenoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fendiline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fendiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENDILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fendiline Hydrochloride: A Technical Guide to its Role in STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fendiline hydrochloride, a compound historically classified as an L-type calcium channel blocker and more recently identified as a selective inhibitor of K-Ras plasma membrane localization, has emerged as a novel agonist of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive technical overview of the current understanding of this compound's activity as a STING agonist, summarizing the available data on its mechanism of action, downstream signaling effects, and its potential applications in immunology and oncology. While the primary research publication detailing these findings has not been publicly identified, the information presented herein is based on consistent data from technical datasheets.
Mechanism of Action: STING Pathway Activation
This compound functions as a direct or indirect activator of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus, where it serves as a scaffold for the recruitment and activation of downstream signaling proteins.
The activation of the STING pathway by this compound has been demonstrated to be dependent on the presence of the STING protein. In STING knockout (KO) cells, this compound fails to induce the phosphorylation of downstream targets or the expression of interferon-stimulated genes (ISGs), confirming that its immunostimulatory effects are mediated through STING.
Downstream Signaling Cascade
The activation of STING by this compound initiates a well-defined signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. The key signaling events are outlined below:
-
TBK1 and IRF3 Phosphorylation: this compound treatment leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus.
-
Induction of Interferon-Stimulated Genes (ISGs): In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFN-β) and a panel of ISGs, including ISG15 and CXCL10, as well as the pro-inflammatory cytokine IL-6.
-
Autophagy Induction: this compound has also been shown to induce autophagy in a STING-dependent manner, as evidenced by the upregulation of LC3-II.
The following diagram illustrates the signaling pathway activated by this compound:
Fendiline Hydrochloride: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fendiline hydrochloride, a diphenylalkylamine derivative historically classified as an L-type calcium channel blocker, has emerged as a promising antiviral candidate with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Ebola virus (EBOV), and Herpes Simplex Virus-1 (HSV-1). Fendiline's primary antiviral activity stems from its function as a functional inhibitor of acid sphingomyelinase (FIASMA), a role that disrupts essential host-pathogen interactions. This guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.
Core Antiviral Mechanism: Functional Inhibition of Acid Sphingomyelinase (FIASMA)
Fendiline is categorized as a functional inhibitor of acid sphingomyelinase (FIASMA). This mechanism is central to its broad-spectrum antiviral potential.
Signaling Pathway of Fendiline as a FIASMA:
Caption: Fendiline accumulates in lysosomes, displacing acid sphingomyelinase (ASM) from the inner membrane, leading to its degradation and reduced ceramide production.
This inhibition of ASM has downstream consequences on cellular lipid composition, most notably a reduction in phosphatidylserine (PS) levels at the plasma membrane. This alteration of the lipid landscape is a key factor in fendiline's ability to interfere with the life cycles of various enveloped viruses.
Antiviral Spectrum and Quantitative Data
Fendiline has demonstrated antiviral activity against a range of viruses. The available quantitative data from in vitro studies are summarized below.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | Viral Replication Assay (qRT-PCR) | 10.23 | 29.24 | 2.86 | [1] |
Note: One study reported a safety index (CC50/EC50) of >600 for fendiline against SARS-CoV-2, indicating a wide therapeutic window, though the specific EC50 and CC50 values were not provided in the abstract.[2]
Activity against Ebola Virus (EBOV)
| Fendiline Conc. (µM) | Treatment Schedule | Time Post-Infection (h) | % Inhibition | Reference |
| 10 | Every other day | 96 | ~90% | [3] |
| 5 | Every other day | 96 | ~75% | [3] |
| 10 | Every day | 72 | ~95% | [3] |
| 5 | Every day | 72 | ~80% | [3] |
Detailed Experimental Methodologies
SARS-CoV-2 Antiviral Assay
Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound against SARS-CoV-2.
Experimental Workflow:
Caption: Workflow for determining the anti-SARS-CoV-2 activity of this compound.
Protocol:
-
Cell Culture: Vero cells are seeded in 96-well plates.[1]
-
Drug Preparation: this compound is serially diluted (e.g., 8-point, 3-fold dilutions) to achieve a range of concentrations.[1]
-
Treatment and Infection: Cells are pre-treated with the various concentrations of fendiline for 1 hour before being infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[1]
-
Incubation: The infected cells are incubated for 24 hours.[1]
-
Quantification of Viral Load: The viral load in the cell supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR).[1]
-
Cytotoxicity Assay: In parallel, the cytotoxicity of fendiline on uninfected Vero cells is determined using a CCK-8 assay to measure cell viability.[1]
-
Data Analysis: The IC50 (the concentration at which viral replication is inhibited by 50%) and CC50 (the concentration at which cell viability is reduced by 50%) are calculated. The Selectivity Index (SI) is determined by the ratio of CC50 to IC50.[1]
Ebola Virus (EBOV) Budding and Spread Assay
Objective: To evaluate the efficacy of fendiline in inhibiting authentic EBOV spread.
Protocol:
-
Cell Culture: Vero E6 cells are used for these experiments.[3]
-
Pre-treatment: Cells are pre-treated with fendiline at various concentrations for 24 hours prior to infection.[3]
-
Infection: Cells are infected with EBOV (Kikwit strain) at a specified MOI (e.g., 1.0 or 0.1).[3]
-
Post-infection Treatment: Following infection, cells are treated with fendiline according to different schedules: 1 hour post-infection only, every day, or every other day.[3]
-
Fixation and Staining: Cells are fixed at 48, 72, or 96 hours post-infection. Immunofluorescence staining is performed to visualize the virus (e.g., anti-EBOV antibody) and cell nuclei (e.g., DAPI).[3]
-
Imaging and Analysis: Confocal microscopy is used to capture images, and the percentage of infected cells is quantified to determine the level of inhibition.[3]
Virus-Specific Mechanisms of Action
Ebola Virus: Inhibition of VP40-Mediated Budding
Fendiline's inhibition of ASM leads to reduced phosphatidylserine (PS) at the plasma membrane. PS is a critical host factor for the assembly and budding of the Ebola virus matrix protein VP40. By depleting PS, fendiline disrupts VP40 localization and oligomerization, thereby inhibiting the formation of new virus particles.[4][5]
Logical Relationship Diagram:
Caption: Fendiline's mechanism of action against Ebola virus.
SARS-CoV-2: Blockade of S Protein-Mediated Cell Fusion
For SARS-CoV-2, fendiline has been shown to block the S protein-mediated cell fusion, a critical step for viral entry into host cells.[2] This mechanism may be linked to the alteration of membrane lipid composition due to its FIASMA activity.
Herpes Simplex Virus-1 (HSV-1): Activation of the STING Pathway
Fendiline demonstrates antiviral activity against HSV-1, and this effect is more pronounced in cells overexpressing STING (Stimulator of Interferon Genes). It activates the STING-TBK1-IRF3 signaling axis, which is a key pathway in the innate immune response to viral DNA.
STING Pathway Activation by Fendiline:
Caption: Fendiline activates the STING pathway to induce an antiviral state.
Conclusion
This compound exhibits significant antiviral properties against a range of enveloped viruses through a primary mechanism involving the functional inhibition of acid sphingomyelinase. This leads to alterations in host cell lipid metabolism, which in turn interferes with critical stages of the viral life cycle, including entry, assembly, and budding. Furthermore, its ability to stimulate the innate immune system via the STING pathway adds another dimension to its antiviral profile. The available quantitative data, particularly for SARS-CoV-2, suggest a favorable therapeutic window. Further research is warranted to fully elucidate its antiviral efficacy and potential for clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a host-directed antiviral agent.
References
- 1. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine clustering by the Ebola virus matrix protein is a critical step in viral budding - PMC [pmc.ncbi.nlm.nih.gov]
Fendiline Hydrochloride: A Technical Guide for Researchers
Fendiline Hydrochloride , a diphenylalkylamine derivative, is a compound with a dual mechanism of action that has garnered interest in both cardiovascular research and oncology. This technical guide provides an in-depth overview of its core properties, mechanism of action, and relevant experimental protocols for research and drug development professionals.
Core Properties
This compound is characterized by the following chemical and physical properties:
| Property | Value | Citation |
| CAS Number | 13636-18-5 | [1][2][3][4][5] |
| Molecular Weight | 351.91 g/mol | [2][4][5] |
| Molecular Formula | C₂₃H₂₅N·HCl | [2][4] |
Mechanism of Action
This compound exhibits two primary pharmacological activities: blockade of L-type calcium channels and inhibition of K-Ras plasma membrane localization.
L-type Calcium Channel Blockade
Fendiline acts as a non-selective blocker of L-type calcium channels, a property that underlies its initial development as a coronary vasodilator for the treatment of angina.[6] This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[6]
Inhibition of K-Ras Plasma Membrane Localization
More recently, Fendiline has been identified as a specific inhibitor of the plasma membrane localization of the K-Ras isoform, without affecting H-Ras or N-Ras.[1][4] This effect is independent of its calcium channel blocking activity.[1] By preventing K-Ras from associating with the plasma membrane, Fendiline effectively blocks its downstream signaling pathways, which are crucial for cell growth, differentiation, and survival.[1][5] This has significant implications for its potential as an anticancer therapeutic, particularly in tumors with oncogenic K-Ras mutations.[1]
Key Pharmacological Data
| Parameter | Value | Target/System | Citation |
| IC₅₀ | 17 µM | L-type Calcium Channels | [7][8] |
| IC₅₀ | 9.64 µM | K-Ras Plasma Membrane Localization | [2][8] |
| K_d_ | 2.6 µM | α2-adrenergic receptor | [9] |
Signaling Pathways Affected by Fendiline
Fendiline's inhibition of K-Ras localization leads to the downregulation of key downstream signaling pathways implicated in cancer cell proliferation and survival.
References
- 1. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fendiline: a review of its basic pharmacological and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fendiline - Wikipedia [en.wikipedia.org]
- 7. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Fendiline Hydrochloride: A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of fendiline hydrochloride's mechanism of action in the context of tumor cell proliferation. It consolidates key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: Targeting K-Ras Localization
This compound, a diphenylalkylamine originally developed as an L-type calcium channel blocker, has emerged as a potent inhibitor of tumor cell proliferation through a distinct mechanism: the selective inhibition of K-Ras plasma membrane localization.[1][2][3][4][5][6][7][8] Unlike H-Ras and N-Ras, oncogenic K-Ras requires association with the plasma membrane to activate downstream signaling pathways crucial for cancer cell growth and survival.[5][7][8]
Fendiline disrupts this process by preventing K-Ras from localizing to the plasma membrane, causing it to redistribute to intracellular compartments such as the endoplasmic reticulum (ER), Golgi apparatus, and endosomes.[1][4][5][9] This mislocalization effectively abrogates K-Ras signal output.[1][5] It is important to note that fendiline does not inhibit the post-translational processing of K-Ras itself.[1][4][5] The precise molecular target of fendiline that leads to K-Ras mislocalization is believed to be distinct from its calcium channel blocking activity.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the inhibitory effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (K-Ras Plasma Membrane Localization) | 9.64 µM | MDCK cells expressing GFP-K-RasG12V | [1][2][3][6][9] |
| IC50 (L-type Calcium Channel Blockade) | 17 µM | Guinea-pig ventricular myocytes | [1][2][3][6][9] |
| IC50 (ERK Activation Inhibition) | 9.49 µM | BHK cells expressing GFP-K-RasG12V | [1] |
| IC50 (Akt Activation Inhibition) | 6.97 µM | BHK cells expressing GFP-K-RasG12V | [1] |
| IC50 (Cell Viability - Breast Cancer) | 5.9 - 9.3 µM (72h) | MDA-MB-231, MCF-7 | [10] |
| IC50 (Cell Viability - Colorectal Cancer) | 5.9 - 9.3 µM (72h) | SW480, SW620, Caco-2 | [10] |
Impact on Downstream Signaling Pathways
By inhibiting K-Ras localization, fendiline effectively dampens the activity of its downstream effector pathways, which are critical for cell proliferation, survival, and differentiation.
MAPK/ERK Pathway
Fendiline treatment leads to a significant reduction in the phosphorylation of MEK and ERK, key components of the mitogen-activated protein kinase (MAPK) cascade.[1] This inhibition has been observed in various cancer cell lines expressing oncogenic K-Ras.[1]
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, another crucial downstream effector of Ras, is also inhibited by fendiline. This is evidenced by a decrease in the phosphorylation of Akt.[1]
ADAM10 and β-catenin Signaling
In pancreatic cancer cells, fendiline has been shown to interfere with the activation of ADAM10, a disintegrin and metalloproteinase.[11][12] This leads to the stabilization of cadherin-catenin junctions at the plasma membrane and a reduction in β-catenin intracellular signaling, resulting in decreased expression of its target genes like cyclin D1, c-Myc, and CD44, which are involved in proliferation and migration.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of fendiline.
K-Ras Plasma Membrane Localization Assay
This assay quantifies the effect of fendiline on the subcellular localization of K-Ras.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing Green Fluorescent Protein-tagged K-RasG12V (GFP-K-RasG12V).
-
Treatment: Cells are seeded on coverslips and treated with various concentrations of this compound (or DMSO as a vehicle control) for 48 hours.
-
Fixation and Imaging: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and imaged using a confocal microscope.
-
Quantification: The ratio of plasma membrane-associated GFP-K-Ras to total cellular GFP-K-Ras is quantified using densitometric analysis with software such as ImageJ.[7][13] This allows for the determination of the IC50 for K-Ras mislocalization.
Cell Proliferation (MTS) Assay
This colorimetric assay is used to assess the impact of fendiline on cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., pancreatic, colon, lung) are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of fendiline or a vehicle control. Cells are typically incubated for 48 to 72 hours.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product. The absorbance of the formazan is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][10]
Western Blot Analysis for Signaling Proteins
This technique is used to measure the levels of key phosphorylated proteins in the K-Ras downstream signaling pathways.
-
Cell Lysis: Cells treated with fendiline are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of ERK (pERK) and Akt (pAkt), as well as antibodies for total ERK and Akt as loading controls.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the changes in protein phosphorylation.[14][15][16][17]
Soft Agar Colony Formation Assay
This assay assesses the ability of fendiline to inhibit anchorage-independent growth, a hallmark of cancer cells.
-
Base Agar Layer: A layer of 0.6% agar in growth medium is solidified in 12-well plates.
-
Cell Suspension in Agar: A top layer consisting of 5,000 cells suspended in 0.3% agar containing growth medium and the desired concentration of fendiline is layered over the base.
-
Incubation: The plates are incubated for 2.5 weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The number and size of the colonies are quantified using an imaging system and software like ImageJ.[1][2][12][18][19]
Boyden Chamber Invasion Assay
This assay measures the effect of fendiline on the invasive potential of cancer cells.
-
Chamber Preparation: The upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with Matrigel to simulate an extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with fendiline or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of invading cells is counted under a microscope.[3][4][11]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes described in this guide.
Caption: Fendiline's inhibition of K-Ras plasma membrane localization.
Caption: General experimental workflow for studying fendiline's effects.
Conclusion
This compound presents a compelling profile as an inhibitor of tumor cell proliferation, particularly in cancers driven by oncogenic K-Ras mutations. Its unique mechanism of action, which involves the disruption of K-Ras plasma membrane localization, offers a novel therapeutic strategy. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-cancer potential of fendiline and similar compounds. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTS Cell Proliferation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 7. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of K-Ras plasma membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Basic chemical and physical properties of Fendiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fendiline Hydrochloride is a synthetic compound initially developed as a coronary vasodilator for the treatment of angina pectoris.[1] Its mechanism of action as an L-type calcium channel blocker contributes to its effects on cardiovascular smooth muscle.[1][2] More recently, Fendiline has garnered significant interest in the field of oncology due to its selective inhibitory effects on K-Ras plasma membrane localization, a key driver in many aggressive cancers.[3][4][5] This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize it. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound is the hydrochloride salt of Fendiline.[3] Its chemical and physical characteristics are crucial for its formulation, delivery, and biological activity.
Table 1: Chemical Identification of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3,3-diphenylpropyl)-α-methylbenzylamine hydrochloride | [6] |
| CAS Number | 13636-18-5 | [6] |
| Molecular Formula | C₂₃H₂₅N·HCl | [6] |
| Synonyms | Sensit, Fendiline HCl | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 351.91 g/mol | [6][8] |
| Appearance | Crystalline solid | [9] |
| Melting Point | Not explicitly stated in searched literature, but would be determined by standard pharmacopeial methods. | |
| pKa | 9.78 (Strongest Basic) | [10] |
| Purity | ≥98% (by HPLC) | [6][8] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [11] |
| 70 mg/mL (198.91 mM) | [12] | |
| 35.19 mg/mL (100 mM) | [6] | |
| Ethanol | 15 mg/mL | [9][11] |
| 7.04 mg/mL (20 mM) | [6] | |
| DMF | 20 mg/mL | [9][11] |
| PBS (pH 7.2) | 0.1 mg/mL | [9][11] |
| Water | >52.8 µg/mL (at pH 7.4) | [7] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, functioning as both an L-type calcium channel blocker and a K-Ras inhibitor.
L-type Calcium Channel Blockade
As a diphenylalkylamine derivative, Fendiline acts as a non-selective L-type calcium channel blocker.[1][2][4] By inhibiting the influx of extracellular calcium ions into smooth muscle cells, it induces vasodilation, which is the basis for its antianginal effects.[1] The IC₅₀ for L-type calcium channel inhibition has been reported to be 17 µM.[4]
K-Ras Inhibition
A significant and more recently discovered action of Fendiline is its ability to selectively inhibit the plasma membrane localization of K-Ras, with an IC₅₀ of 9.64 μM.[4][13] This effect is specific to K-Ras and does not impact H-Ras or N-Ras.[3][4] By preventing K-Ras from associating with the plasma membrane, Fendiline effectively blocks its downstream signaling cascades, which are critical for cell proliferation, survival, and differentiation.[3][5] This disruption of K-Ras signaling has been shown to inhibit the proliferation of various cancer cell lines harboring oncogenic K-Ras mutations.[3][4][5]
Affected Signaling Pathways
Fendiline's inhibitory action on K-Ras leads to the downregulation of several key signaling pathways, including:
-
MAPK/ERK Pathway: Fendiline has been shown to inhibit signaling downstream of oncogenic K-Ras, leading to reduced phosphorylation of MEK and ERK.[2]
-
PI3K/Akt Pathway: The inhibition of K-Ras localization also impacts the PI3K/Akt signaling cascade, a crucial pathway for cell survival and growth.
-
β-catenin Signaling: Fendiline treatment has been associated with reduced expression of β-catenin target genes, suggesting an interference with this signaling pathway, which is often dysregulated in cancer.[12]
Experimental Protocols
The following sections outline the general methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (General Protocol)
The melting point of a crystalline solid like this compound is a key indicator of its purity. A standard method for its determination is the capillary melting point technique, as outlined in the United States Pharmacopeia (USP) general chapter <741>.[14][15]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[7]
-
Apparatus: A calibrated melting point apparatus is used, consisting of a heated block or oil bath, a thermometer, and a means to observe the sample.
-
Heating: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, especially near the expected melting point.[7]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a pharmaceutical compound, as described in USP general chapter <1236>.[6][11]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[16][17][18]
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with an inert salt (e.g., KCl).[19]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[19]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[19]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
References
- 1. researchgate.net [researchgate.net]
- 2. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. thinksrs.com [thinksrs.com]
- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 9. uspbpep.com [uspbpep.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. biorelevant.com [biorelevant.com]
- 12. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. uspbpep.com [uspbpep.com]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fendiline Hydrochloride: A Modulator of Protein-Protein Interactions in Oncogenic Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fendiline hydrochloride, a compound originally classified as an L-type calcium channel blocker, has emerged as a significant modulator of protein-protein interactions, demonstrating notable activity in the context of oncogenic signaling pathways. This technical guide provides an in-depth analysis of fendiline's mechanism of action, focusing on its ability to disrupt the localization and function of key signaling proteins, particularly the K-Ras GTPase. We will explore the quantitative aspects of these interactions, detail the experimental methodologies used to elucidate them, and present visual representations of the affected signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting protein-protein interactions in cancer.
Introduction
The intricate network of protein-protein interactions (PPIs) governs the majority of cellular processes. Consequently, the dysregulation of these interactions is a hallmark of numerous diseases, including cancer. The Ras family of small GTPases, particularly K-Ras, are critical signaling hubs that, when mutated, drive the initiation and progression of a significant percentage of human tumors. The constitutive activation of K-Ras relies on its proper localization to the plasma membrane, where it engages with downstream effector proteins to activate pro-proliferative signaling cascades. This compound has been identified as a specific inhibitor of K-Ras plasma membrane targeting, a mechanism distinct from its effects on calcium channels.[1][2][3] This guide will dissect the molecular basis of fendiline's action on PPIs, providing a technical framework for its study and potential therapeutic application.
Mechanism of Action: Disruption of K-Ras Plasma Membrane Interaction
Fendiline's primary effect on protein-protein interactions is the disruption of the association between K-Ras and the inner leaflet of the plasma membrane.[4] This is not achieved by inhibiting the necessary post-translational modifications of K-Ras, such as prenylation, but by interfering with the electrostatic interactions between the polybasic domain of K-Ras and the negatively charged phospholipids of the plasma membrane.[4] This interference leads to the redistribution of K-Ras from the plasma membrane to various intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[3]
This mislocalization is critical because it physically separates K-Ras from its downstream effectors, such as Raf kinases and PI3K, thereby abrogating the activation of the MAPK and PI3K-AKT signaling pathways.[3] Notably, fendiline's inhibitory effect is specific to K-Ras and other proteins that share a similar membrane-anchoring mechanism involving a polybasic domain and a prenyl group, such as Rac1 and Rap1A. It does not significantly affect the localization of H-Ras or N-Ras, which utilize different membrane-targeting motifs.[2][5]
Signaling Pathway Perturbation by Fendiline
The mislocalization of K-Ras by fendiline initiates a cascade of downstream effects, primarily the inhibition of two major oncogenic signaling pathways: the MAPK/ERK pathway and the PI3K/AKT pathway.
Quantitative Data on Fendiline's Interactions
The following tables summarize the key quantitative data reported for this compound's biological activities. This data is crucial for understanding the compound's potency and specificity.
| Parameter | Value | Target/System | Reference |
| IC50 | 17 µM | L-type calcium channel blockade | [6][7] |
| IC50 | 9.64 µM | Inhibition of K-Ras plasma membrane localization | [6][7] |
| IC50 | 9.49 ± 0.64 µM | Inhibition of ERK activation | |
| IC50 | 6.97 ± 1.24 µM | Inhibition of Akt activation | |
| Kd | 2.6 µM | Binding to α2-adrenergic receptors | [6] |
Experimental Protocols
The investigation of fendiline's effects on protein-protein interactions has employed a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
High-Content Screening for Inhibitors of K-Ras Plasma Membrane Localization
This assay is designed to identify small molecules that disrupt the localization of K-Ras to the plasma membrane.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing Green Fluorescent Protein-tagged K-Ras (GFP-K-Ras) are cultured in a suitable medium.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a library of small molecules, including fendiline as a positive control, for a defined period (e.g., 48 hours).
-
Cell Staining and Imaging: Following treatment, cells are fixed and stained with a nuclear stain (e.g., DAPI) and a plasma membrane marker. Images are acquired using an automated high-content imaging system.
-
Image Analysis: An automated image analysis algorithm is used to quantify the ratio of GFP-K-Ras fluorescence at the plasma membrane versus the cytoplasm. A decrease in this ratio indicates mislocalization of K-Ras.
Confocal Microscopy for Visualization of Protein Localization
Confocal microscopy provides high-resolution images to visually confirm the subcellular localization of proteins.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., BHK or MDCK) are grown on coverslips and transiently or stably transfected with plasmids encoding fluorescently tagged proteins of interest (e.g., GFP-K-Ras, GFP-Rac1).
-
Fendiline Treatment: Cells are treated with fendiline or a vehicle control (DMSO) for the desired time.
-
Fixation and Mounting: Cells are fixed with paraformaldehyde, washed, and mounted on microscope slides.
-
Imaging: Images are acquired using a confocal laser scanning microscope. Z-stacks are often collected to obtain a three-dimensional view of the cell.
-
Analysis: The distribution of the fluorescently tagged protein is visually inspected and can be quantified using image analysis software (e.g., ImageJ) to determine the extent of plasma membrane localization.
Western Blotting for Downstream Signaling Analysis
Western blotting is used to measure the levels of key proteins and their phosphorylation status, providing a readout of signaling pathway activity.
Methodology:
-
Cell Lysis: Cells treated with fendiline or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.
Other Affected Protein-Protein Interactions
While the disruption of the K-Ras-plasma membrane interaction is the most well-characterized effect of fendiline, its ability to bind to calmodulin suggests a broader range of effects on cellular signaling.[8] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a large number of enzymes, ion channels, and other proteins. The functional consequences of the fendiline-calmodulin interaction, particularly in the context of cancer biology, represent an area for further investigation.
Conclusion and Future Directions
This compound serves as a compelling example of a small molecule that modulates protein-protein interactions to achieve a therapeutic effect. Its ability to selectively disrupt the membrane localization of K-Ras highlights a promising strategy for targeting this notoriously difficult-to-inhibit oncoprotein. The detailed mechanistic and quantitative data presented in this guide provide a solid foundation for further research into fendiline and the development of next-generation K-Ras inhibitors.
Future research should focus on:
-
Elucidating the precise molecular interactions between fendiline and the K-Ras polybasic domain.
-
Investigating the full spectrum of fendiline's off-target effects, particularly its interaction with calmodulin and its impact on calmodulin-dependent signaling pathways.
-
Exploring the potential for synergistic combinations of fendiline with other anti-cancer agents.
-
Developing fendiline analogs with improved potency and selectivity for K-Ras.
By continuing to unravel the complex interplay between fendiline and cellular protein networks, the scientific community can pave the way for novel and effective cancer therapies.
References
- 1. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Fendiline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fendiline hydrochloride, a compound originally developed as an L-type calcium channel blocker for the treatment of angina, has garnered renewed interest within the scientific community for its significant off-target activities.[1] While its intended mechanism of action involves the modulation of calcium influx, a growing body of evidence reveals a complex pharmacological profile with implications for cancer biology, immunology, and the treatment of multidrug-resistant bacteria. This technical guide provides an in-depth exploration of the off-target effects of fendiline, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts.
Core Off-Target Activities
Fendiline's off-target effects are not mediated by its calcium channel blocking properties, as other L-type calcium channel blockers like nifedipine, verapamil, and diltiazem do not replicate these activities.[2][3] The most extensively studied off-target mechanism is the inhibition of K-Ras localization to the plasma membrane, a critical step for its oncogenic signaling.[2][3] Additionally, fendiline has been shown to modulate the activity of ADAM10, calmodulin, and the STING pathway, highlighting its pleiotropic nature.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the off-target effects of this compound. This data provides a comparative overview of its potency against various molecular targets.
| Target/Process | Assay Type | Value | Units | Cell Line/System | Reference |
| K-Ras Signaling | |||||
| K-RasG12V Mislocalization | Dose-response imaging | 9.64 ± 0.42 | μM (IC50) | MDCK | [4] |
| ERK Activation Inhibition | Dose-response Western blot | 9.49 ± 0.64 | μM (IC50) | BHK (K-RasG12V) | [2] |
| Akt Activation Inhibition | Dose-response Western blot | 6.97 ± 1.24 | μM (IC50) | BHK (K-RasG12V) | [2] |
| Calcium Channel Blockade | |||||
| L-type Calcium Channels | Whole-cell patch-clamp | 17 | μM (IC50) | Guinea-pig ventricular myocytes | [5][6] |
| Other Off-Target Interactions | |||||
| α2-Adrenergic Receptor Binding | [3H]Yohimbine competition | 2.6 | μM (Kd) | Human platelets | [5][6] |
| Antiproliferative Activity | |||||
| Pancreatic Cancer Cell Proliferation | BrdU incorporation | ~7.5 - 15 | μM (Effective Conc.) | MiaPaCa2, Panc1 | [7] |
Key Off-Target Mechanisms and Signaling Pathways
Inhibition of K-Ras Plasma Membrane Localization
A primary and well-documented off-target effect of fendiline is its ability to selectively inhibit the localization of K-Ras to the plasma membrane, without affecting H-Ras or N-Ras.[3][8] This action is critical as membrane association is a prerequisite for Ras proteins to engage downstream effectors and drive oncogenic signaling.[3] Fendiline achieves this by reducing the nanoclustering of K-Ras and causing its redistribution to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes.[2][3] This effect is independent of its calcium channel blocking activity.[2]
The proposed mechanism for this effect involves fendiline's lysosomotropic properties and its inhibition of acid sphingomyelinase (ASM).[9][10] Inhibition of ASM leads to a reduction in cellular phosphatidylserine (PtdSer), a key lipid for K-Ras membrane association.[10]
Inhibition of ADAM10 and β-catenin Signaling
Fendiline has been shown to inhibit the proliferation and invasion of pancreatic cancer cells by interfering with the activation of ADAM10 (A Disintegrin and Metalloprotease Domain 10).[7] ADAM10 is a sheddase that plays a role in the cleavage of various cell surface proteins, including N-cadherin.[7] By inhibiting ADAM10, fendiline stabilizes N-cadherin at the cell membrane, promoting stronger cell-cell adhesion and reducing cell migration.[7] This inhibition of ADAM10 also leads to a decrease in the expression of β-catenin target genes like cyclin D1, c-Myc, and CD44, which are crucial for cell proliferation and invasion.[7]
STING Pathway Agonism
Recent evidence suggests that fendiline can act as a STING (Stimulator of Interferon Genes) agonist.[5][11] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines. By activating the STING-TBK1-IRF3 axis, fendiline can induce autophagy and potentially enhance anti-tumor immunity.[5][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of fendiline.
K-Ras Localization Assay (Immunofluorescence)
This protocol is adapted from the methods described by van der Hoeven et al. (2013).[2]
Objective: To visually assess the effect of fendiline on the subcellular localization of K-Ras.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells stably expressing GFP-K-RasG12V
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Glass coverslips
-
Confocal microscope
Procedure:
-
Seed MDCK-GFP-K-RasG12V cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of fendiline (e.g., 0-20 µM) or DMSO (vehicle control) for 48 hours.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. GFP-K-RasG12V will be visualized in the green channel and DAPI in the blue channel.
-
Analyze the images to determine the localization of GFP-K-RasG12V. In control cells, a significant portion of the fluorescence should be at the plasma membrane. In fendiline-treated cells, an increase in cytosolic and perinuclear fluorescence indicates mislocalization.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on the methods described by Woods et al. (2015).[7]
Objective: To quantify the effect of fendiline on the proliferation of cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc1, MiaPaCa2)
-
Complete growth medium
-
This compound
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of fendiline for 24 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient for photometric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance values are directly correlated to the amount of DNA synthesis and thus to the number of proliferating cells.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of fendiline on the activation of key signaling proteins (e.g., p-ERK, p-Akt).
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with fendiline for the desired time and concentration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Conclusion
This compound exhibits a range of off-target effects that extend far beyond its original classification as an L-type calcium channel blocker. Its ability to inhibit K-Ras plasma membrane localization presents a promising avenue for the development of novel anti-cancer therapeutics, particularly for K-Ras-driven malignancies. Furthermore, its modulatory effects on ADAM10, calmodulin, and the STING pathway underscore its potential utility in a variety of disease contexts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of fendiline's off-target activities. As our understanding of this compound's complex pharmacology continues to evolve, so too will the opportunities for its repurposing and the development of next-generation therapies inspired by its unique mechanisms of action.
References
- 1. A new ferrocene derivative blocks K-Ras localization and function by oxidative modification at His95 | Life Science Alliance [life-science-alliance.org]
- 2. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. find.shef.ac.uk [find.shef.ac.uk]
- 6. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC [mdpi.com]
Methodological & Application
Fendiline Hydrochloride: Solubility, Protocols, and Mechanism of Action
Application Notes and Protocols for Researchers
Fendiline Hydrochloride is a compound of significant interest in pharmacological research, primarily recognized for its dual role as an L-type calcium channel blocker and a specific inhibitor of K-Ras localization to the plasma membrane.[1][2][3] These properties make it a valuable tool for studying cellular signaling pathways and a potential candidate for therapeutic development, particularly in oncology.[2][4] Understanding its solubility and having access to clear experimental protocols are crucial for accurate and reproducible research.
Physicochemical Properties
-
Molecular Formula: C₂₃H₂₅N·HCl[5]
Solubility Data
The solubility of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, is a critical parameter for the preparation of stock solutions and experimental assays. The following table summarizes the available quantitative solubility data from various suppliers. It is important to note that factors such as the degree of hydration of the compound lot and the hygroscopic nature of DMSO can influence solubility.[2][3] Therefore, it is recommended to use fresh, anhydrous DMSO for the preparation of solutions.[2][3]
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Source(s) |
| DMSO | 70 mg/mL | ~198.91 mM | [2][7][8] |
| ≥ 30 mg/mL | ~85.25 mM | [3][9][10] | |
| 35.2 mg/mL | ~100.03 mM | [11] | |
| 30 mg/mL | Not specified | [5] | |
| Not specified | 100 mM | [1] | |
| Ethanol | 15 mg/mL | Not specified | [5] |
| Not specified | 20 mM | [1] |
Note: Molar concentrations are calculated based on a molecular weight of 351.91 g/mol . Discrepancies in reported values may arise from different experimental conditions or batch-to-batch variability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound in DMSO and ethanol.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Solvent Addition:
-
For DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 28.42 µL of DMSO per 1 mg of this compound).
-
For Ethanol: Add the calculated volume of absolute ethanol to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add 142.1 µL of ethanol per 1 mg of this compound).
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[10]
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol describes a standardized method for determining the thermodynamic solubility of a compound, which can be adapted for this compound.[12]
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[13]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
Data Reporting: The determined concentration represents the solubility of this compound in the specific solvent under the tested conditions.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through at least two distinct signaling pathways:
-
L-type Calcium Channel Blockade: Fendiline acts as a non-selective L-type calcium channel blocker.[3][5][14] By inhibiting the influx of calcium ions into cells, it can modulate processes such as muscle contraction and neurotransmitter release. This mechanism is responsible for its vasodilatory effects.[5]
-
K-Ras Inhibition: More recently, Fendiline has been identified as a specific inhibitor of K-Ras localization to the plasma membrane.[1][4] It does not affect the localization of H-Ras or N-Ras.[2][3] By disrupting the association of K-Ras with the plasma membrane, Fendiline prevents its downstream signaling, including the activation of the Raf-MEK-ERK pathway.[4] This ultimately leads to the inhibition of proliferation in cancer cell lines that harbor oncogenic K-Ras mutations.[2][4]
Workflow for preparing this compound stock solutions.
Dual mechanism of action of this compound.
References
- 1. This compound | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. selleck.co.jp [selleck.co.jp]
- 9. glpbio.com [glpbio.com]
- 10. abmole.com [abmole.com]
- 11. This compound | Calcium Channel | TargetMol [targetmol.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. xcessbio.com [xcessbio.com]
Fendiline Hydrochloride: Application Notes and Protocols for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fendiline Hydrochloride is an L-type calcium channel blocker traditionally used as an antianginal agent.[1][2] Recent research has unveiled its potential as an anticancer agent, primarily through its activity as a selective K-Ras inhibitor.[1][3] Fendiline has been shown to block the proliferation of various cancer cell lines, particularly those with oncogenic K-Ras mutations, making it a valuable tool for in vitro cancer research and drug development.[1][4][5] This document provides detailed protocols and application notes for utilizing this compound in in vitro cancer studies.
Mechanism of Action in Cancer
Fendiline's primary anticancer effect stems from its ability to inhibit the proper localization of K-Ras to the plasma membrane, a critical step for its oncogenic activity.[3][5] Unlike H-Ras and N-Ras, K-Ras requires a specific localization process to become active.[1][4] Fendiline disrupts this process, leading to the redistribution of K-Ras from the plasma membrane to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes.[2][4] This mislocalization effectively prevents K-Ras from engaging with its downstream effectors, thereby inhibiting key signaling pathways involved in cell proliferation, survival, and migration, such as the MAPK and Akt signaling pathways.[5]
Furthermore, studies have indicated that fendiline can interfere with the activation of ADAM10, a metalloprotease involved in cancer progression, and modulate β-catenin signaling.[6][7] This suggests a broader mechanism of action that contributes to its anti-proliferative and anti-invasive effects in cancer cells.[6][7]
Caption: Fendiline inhibits K-Ras localization, blocking downstream MAPK and PI3K/Akt signaling.
Quantitative Data
Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value | Reference |
| K-Ras Plasma Membrane Localization | 9.64 µM | [1][3] |
| L-type Calcium Channels | 17 µM | [1][3] |
Cell Viability IC50 Values in Various Cancer Cell Lines (72h treatment)
| Cancer Type | Cell Line | IC50 Value | Reference |
| Breast Cancer | MDA-MB-231 | 5.9 - 9.3 µM | [8][9] |
| MCF-7 | 5.9 - 9.3 µM | [8][9] | |
| Colorectal Cancer | SW480 | 5.9 - 9.3 µM | [8][10] |
| SW620 | 5.9 - 9.3 µM | [8][10] | |
| Caco-2 | 5.9 - 9.3 µM | [8][10] | |
| Pancreatic Cancer | Panc1 | ~10-15 µM | [6][8] |
| MiaPaCa2 | <10 µM | [6][8] | |
| CD18 | Not specified | [11] | |
| Lung Cancer | Multiple lines | Proliferation blocked | [1][4] |
| Endometrial Cancer | Multiple lines | Proliferation blocked | [1][4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol.[3]
-
Reconstitution: To prepare a 100 mM stock solution, dissolve 35.19 mg of this compound (MW: 351.91 g/mol ) in 1 mL of DMSO.[3] For a 20 mM stock solution in ethanol, dissolve 7.04 mg in 1 mL of ethanol.[3]
-
Storage: Store the stock solution at +4°C for short-term use or aliquot and store at -20°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).
Cell Viability / Proliferation Assay
This protocol is a general guideline for assessing the effect of Fendiline on cancer cell viability using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.
Caption: Workflow for a typical in vitro cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Fendiline (e.g., 0.75-100 µM) or vehicle control.[8]
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.[8]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of reagent per 100 µL of medium).
-
Incubation: Incubate for the time specified by the manufacturer (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cells treated with Fendiline and control cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anchorage-Independent Growth Assay (Colony Formation in Soft Agar)
This assay assesses the ability of Fendiline to inhibit the tumorigenic potential of cancer cells.
Materials:
-
6-well plates
-
Agar (low melting point)
-
Complete culture medium
-
This compound
Procedure:
-
Base Layer: Prepare a 1% agar solution in complete medium and pour a base layer in each well of a 6-well plate. Allow it to solidify.
-
Cell Layer: Mix cells (e.g., 5,000 cells/well) in a 0.7% agar solution in complete medium containing the desired concentration of Fendiline or vehicle.[6]
-
Plating: Carefully layer the cell-agar mixture on top of the base layer.
-
Feeding: Add complete medium (with Fendiline or vehicle) on top of the agar layers and replace it every 2-3 days.
-
Incubation: Incubate the plates for 2-3 weeks, or until colonies are visible.[6]
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins downstream of K-Ras.
Materials:
-
Cells treated with Fendiline and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-c-Myc, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with Fendiline for the desired time (e.g., 48 hours).[5] Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., pERK, pAkt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like actin to determine the relative changes in protein expression or phosphorylation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Fendiline Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fendiline hydrochloride in preclinical mouse xenograft models of various cancers. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy and mechanism of action of this compound.
Introduction
This compound is a pharmacological agent initially developed as an L-type calcium channel blocker.[1] Subsequent research has unveiled a novel mechanism of action relevant to oncology: the specific inhibition of K-Ras plasma membrane localization.[1][2][3] Oncogenic mutations in the K-Ras gene are prevalent in a multitude of human cancers, including pancreatic, colorectal, and non-small cell lung cancer, making it a critical therapeutic target.[1][4] By preventing the association of K-Ras with the plasma membrane, this compound effectively blocks downstream signaling pathways essential for tumor cell proliferation, survival, and migration.[1][5] Furthermore, fendiline has been shown to interfere with ADAM10 activation and β-catenin signaling, further contributing to its anti-cancer properties.[6][7] This document provides detailed protocols and quantitative data to facilitate the use of this compound in mouse xenograft studies.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC₅₀ (K-Ras Mislocalization) | MDCK cells expressing GFP-K-RasG12V | N/A | 9.64 ± 0.42 μM | [4] |
| IC₅₀ (L-type Ca²⁺ Channel Blockade) | N/A | N/A | 17 μM | [2][3] |
| IC₅₀ (ERK Activation Inhibition) | BHK cells transformed by GFP-K-RasG12V | N/A | 9.49 ± 0.64 μM | [4] |
| IC₅₀ (Akt Activation Inhibition) | BHK cells transformed by GFP-K-RasG12V | N/A | 6.97 ± 1.24 μM | [4] |
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Neuroblastoma | SH-SY5Y cells in NOD-SCID mice | Fendiline (3 mg/kg/dose, i.p., 5 days/week) + Cisplatin (5 mg/kg/dose, i.p., weekly) | Significant reduction in tumor growth and increased mice survival compared to either agent alone.[8] | [8] |
| Colorectal Cancer | MC38 cells in C57BL/6J mice | Fendiline (300 μg, intratumoral, every 2 days for 20 days) | 82% tumor growth inhibition rate. | |
| Colorectal Cancer | CT26 cells in BALB/c mice | Fendiline (5-20 mg/kg, i.p., every 2 days for 20 days) | Dose-dependent inhibition of tumor growth. | |
| Melanoma | B16F10 cells in BALB/c mice | Fendiline (5-20 mg/kg, i.p., every 2 days for 20 days) | Dose-dependent inhibition of tumor growth. |
Signaling Pathways and Experimental Workflow
Caption: this compound's Inhibition of the K-Ras Signaling Pathway.
Caption: Fendiline's Impact on ADAM10 and β-catenin Signaling.
Caption: General Experimental Workflow for a Mouse Xenograft Study.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or gentle warming. Store the stock solution at -20°C for short-term storage.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of injection, thaw the stock solution at room temperature.
-
Prepare the vehicle solution. A common vehicle consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the working solution.
-
In a sterile tube, add the vehicle components in the following order, vortexing gently after each addition: PEG300, Tween 80, this compound stock solution, and finally, sterile saline.
-
The final concentration of the working solution should be calculated to deliver the desired dose (e.g., 5-20 mg/kg) in a suitable injection volume (typically 100-200 µL for a mouse).
-
Ensure the final working solution is clear and free of precipitates. If necessary, warm the solution gently.
-
Establishment of Subcutaneous Xenograft Models
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, MC38, CT26, B16F10, PANC-1, A549)
-
Appropriate cell culture medium and supplements
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NOD-SCID, BALB/c nude, C57BL/6)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers
-
Antiseptic wipes
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor establishment. Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Shave the hair from the injection site (typically the right flank).
-
Clean the injection site with an antiseptic wipe.
-
Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
This compound Treatment and Tumor Monitoring
Procedure:
-
Tumor Growth Monitoring:
-
Once tumors become palpable, typically 7-14 days post-injection, begin measuring tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice at each tumor measurement time point as an indicator of overall health and potential drug toxicity.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (prepared as in Protocol 1) or the vehicle control via the desired route (e.g., intraperitoneal injection). The dosing schedule will depend on the specific study design (e.g., every other day).
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size, or as defined by the institutional animal care and use committee (IACUC) protocol.
-
Euthanize the mice according to IACUC guidelines.
-
Carefully excise the tumors, weigh them, and process them for downstream analyses (e.g., histology, immunohistochemistry, Western blotting, or RNA extraction).
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific cell lines and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting Fendiline Hydrochloride Effects Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of Fendiline Hydrochloride. This compound, initially identified as an L-type calcium channel blocker, has garnered significant interest in cancer research as a selective inhibitor of K-Ras localization to the plasma membrane.[1][2] This disruption of K-Ras function consequently attenuates downstream signaling pathways crucial for cell proliferation and survival, including the MAPK/ERK and PI3K/Akt cascades.[3] Furthermore, Fendiline has been observed to modulate β-catenin signaling and induce a G1 phase cell cycle arrest.[4][5]
This document outlines the experimental workflow, from cell culture and treatment to data analysis, enabling researchers to effectively probe these molecular events.
Key Signaling Pathways Affected by this compound
This compound's primary mechanism of action in cancer cells involves the mislocalization of K-Ras from the plasma membrane, thereby preventing its activation and downstream signaling.[2][3] This initiates a cascade of effects, impacting several key cellular processes.
K-Ras Downstream Signaling: MAPK/ERK and PI3K/Akt Pathways
Upon Fendiline treatment, the inhibition of K-Ras leads to a significant reduction in the phosphorylation of key proteins in the MAPK/ERK and PI3K/Akt pathways. This includes decreased phosphorylation of MEK, ERK, and Akt, which are critical for cell proliferation, survival, and growth.[3]
Caption: Fendiline inhibits K-Ras localization, blocking MAPK/ERK and PI3K/Akt pathways.
β-Catenin Signaling Pathway
Fendiline treatment has been shown to affect β-catenin signaling. The crosstalk between Ras and β-catenin pathways is an area of active research.[4][6] Inhibition of K-Ras signaling by Fendiline can lead to a reduction in the expression of β-catenin target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[5]
Caption: Fendiline's inhibition of K-Ras influences β-catenin signaling and target genes.
Cell Cycle Regulation
The downstream effects of Fendiline on signaling pathways culminate in cell cycle arrest, specifically at the G1 phase. This is characterized by a decrease in the protein levels of key G1 phase regulators, Cyclin D1, CDK4, and CDK6.[5][7]
Caption: Fendiline induces G1 cell cycle arrest by downregulating key regulatory proteins.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following this compound treatment, as determined by Western blot analysis.
| Pathway Component | Fendiline Conc. (µM) | Fold Change (vs. Control) | Cell Line | Reference |
| MAPK/ERK Pathway | ||||
| pMEK/Total MEK | 10 | ~0.5 | Hec1A | [3] |
| pERK/Total ERK | 10 | ~0.4 | Hec1A | [3] |
| PI3K/Akt Pathway | ||||
| pAkt/Total Akt | 10 | ~0.6 | Hec1A | [3] |
| β-Catenin Signaling | ||||
| c-Myc | 15 | Decreased | MiaPaCa2, Panc1 | [5] |
| Cell Cycle Regulation | ||||
| Cyclin D1 | 15 | Decreased | MiaPaCa2, Panc1 | [5] |
| CDK4 | Not specified | Decreased | Various | [7] |
| CDK6 | Not specified | Decreased | Various | [8] |
Note: The fold changes are approximate and may vary depending on the cell line, experimental conditions, and antibody efficacy. Researchers should perform their own quantification and statistical analysis.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effects of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of Fendiline effects.
Detailed Protocol
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines with known K-Ras mutation status (e.g., Panc-1, MiaPaCa-2 for pancreatic cancer).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Treatment: Seed cells in 6-well plates or 10 cm dishes. Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for a specified time (e.g., 24 or 48 hours). A vehicle control (DMSO) should be included.
2. Cell Lysis:
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
-
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well/dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
3. Protein Quantification:
-
Assay: Use a standard protein assay method such as the bicinchoninic acid (BCA) assay or Bradford assay to determine the protein concentration of each lysate.
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer:
-
Membrane: Use a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Procedure: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Blocking:
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). The choice between milk and BSA may depend on the primary antibody.
-
Procedure: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Antibodies: Use primary antibodies specific for the target proteins (e.g., anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-K-Ras, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-CDK4, anti-CDK6, and a loading control like anti-β-actin or anti-GAPDH).
-
Procedure: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Antibodies: Use a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody.
-
Procedure: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the diluted secondary antibody in blocking buffer for 1 hour at room temperature with gentle agitation.
9. Signal Detection and Imaging:
-
Detection Reagent: Use an enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
10. Data Analysis:
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band. For phosphorylated proteins, it is recommended to normalize to the total protein levels (e.g., pERK/Total ERK).
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the Wnt/β-catenin and RAS-ERK pathways involving co-stabilization of both β-catenin and RAS plays important roles in the colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing K-Ras Mislocalization Induced by Fendiline Treatment via Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the K-Ras proto-oncogene are prevalent in a significant portion of human cancers, making it a critical target for therapeutic development. The biological activity of K-Ras is contingent upon its proper localization to the plasma membrane, a process that can be disrupted by pharmacological agents. Fendiline, an L-type calcium channel blocker, has been identified as a specific inhibitor of K-Ras plasma membrane targeting.[1][2][3][4][5] This document provides detailed application notes and protocols for the immunofluorescence staining of K-Ras to visualize and quantify its redistribution following Fendiline treatment.
Mechanism of Action of Fendiline on K-Ras Localization
Fendiline induces the mislocalization of K-Ras from the plasma membrane to intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, endosomes, and the cytosol.[1][2][4][5] This effect is specific to the K-Ras isoform and does not impact the localization of H-Ras or N-Ras.[1][2][4][5] The mechanism underlying this redistribution is independent of Fendiline's calcium channel blocking activity.[1][3][4][5] Instead, it is believed to perturb the electrostatic interactions between the polybasic domain of K-Ras and the negatively charged inner leaflet of the plasma membrane.[2][3] This disruption of plasma membrane association inhibits downstream signaling pathways, such as the Raf-MEK-ERK cascade, thereby impeding cancer cell proliferation.[1][2][6]
Data Presentation
The following table summarizes the quantitative effects of Fendiline on K-Ras localization in Madin-Darby Canine Kidney (MDCK) cells stably expressing GFP-K-RasG12V. Data is presented as the ratio of plasma membrane-associated K-Ras to total cellular K-Ras, as determined by densitometric analysis of confocal microscopy images.
| Fendiline Concentration (µM) | Mean Ratio of Plasma Membrane K-Ras to Total K-Ras (± SEM) |
| 0 (Vehicle - DMSO) | 1.00 ± 0.05 |
| 2.5 | 0.82 ± 0.07 |
| 5 | 0.65 ± 0.06 |
| 10 | 0.41 ± 0.04 |
| 17 | 0.23 ± 0.03 |
Data is representative and compiled from findings reported in the literature.[7]
Experimental Protocols
Cell Culture and Fendiline Treatment
-
Cell Line: MDCK cells stably expressing GFP-K-RasG12V are recommended for initial experiments. However, various pancreatic, colon, lung, and endometrial cancer cell lines with oncogenic K-Ras mutations can also be used.[1][2]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection agent for the stable cell line (e.g., G418). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For immunofluorescence, seed the cells onto sterile glass coverslips placed in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Fendiline Treatment: Prepare a stock solution of Fendiline hydrochloride in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 17 µM). Treat the cells for 24-48 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest Fendiline concentration used.
Immunofluorescence Staining Protocol
This protocol is adapted from established methods for K-Ras immunofluorescence.[8][9][10]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBS with 0.1% Tween 20
-
Primary Antibody: Rabbit anti-K-Ras polyclonal antibody (recognizes endogenous levels of total K-Ras).[11]
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fixation: After Fendiline treatment, gently wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-K-Ras antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times for 5 minutes each with PBS containing 0.1% Tween 20.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times for 5 minutes each with PBS containing 0.1% Tween 20, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges of the coverslips with nail polish.
-
Imaging: Visualize the slides using a confocal microscope. Capture images of GFP-K-Ras (if using a fluorescently tagged protein) or the fluorescent signal from the secondary antibody, along with the DAPI signal.
Quantitative Image Analysis
-
Software: Use image analysis software such as ImageJ or CellProfiler for quantification.[7]
-
Measurement: For each cell, define regions of interest (ROIs) for the plasma membrane and the entire cell.
-
Quantification: Measure the mean fluorescence intensity within the plasma membrane ROI and the whole-cell ROI.
-
Ratio Calculation: Calculate the ratio of the plasma membrane fluorescence intensity to the total cellular fluorescence intensity for each cell.
-
Statistical Analysis: Perform statistical analysis on the ratios obtained from multiple cells for each treatment condition.
Mandatory Visualizations
K-Ras Signaling Pathway and Fendiline's Point of Intervention
Caption: Fendiline inhibits K-Ras plasma membrane localization, preventing downstream signaling.
Experimental Workflow for Immunofluorescence Analysis
Caption: Step-by-step workflow for K-Ras immunofluorescence after Fendiline treatment.
References
- 1. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 11. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Cell Viability Assays with Fendiline Hydrochloride
Introduction
Fendiline Hydrochloride is a compound that has garnered significant interest in cancer research due to its dual mechanism of action as an L-type calcium channel blocker and a specific inhibitor of K-Ras plasma membrane localization.[1][2][3][4] It has been shown to impede the proliferation of various cancer cell lines, particularly those with oncogenic K-Ras mutations, by disrupting crucial signaling pathways.[2][3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound primarily exerts its anti-proliferative effects through two key mechanisms:
-
Inhibition of K-Ras Localization: Fendiline selectively inhibits the localization of K-Ras to the plasma membrane, a critical step for its signaling function.[1][3] This action has an IC50 of approximately 9.64 μM.[1][4] By preventing K-Ras from reaching the plasma membrane, Fendiline effectively blocks downstream signaling cascades, such as the MAPK and Akt pathways, which are pivotal for cell growth, differentiation, and survival.[1][3]
-
L-type Calcium Channel Blockade: Fendiline also functions as an L-type calcium channel blocker with an IC50 of around 17 μM.[1][4] Altered calcium signaling is implicated in cancer progression, and by blocking these channels, Fendiline can interfere with processes like cell proliferation and migration.[5]
Additionally, studies have indicated that Fendiline can inhibit ADAM10 activation and interfere with β-catenin signaling, further contributing to its anti-cancer effects.[5]
Applications in Research
-
Anti-cancer Drug Discovery: Fendiline serves as a lead compound for the development of novel anti-cancer therapeutics targeting K-Ras-driven malignancies.
-
Mechanism of Action Studies: It is a valuable tool for investigating the roles of K-Ras localization and calcium signaling in cancer biology.
-
Combination Therapy Research: Fendiline has been explored in combination with other chemotherapeutic agents to enhance their cytotoxic effects on cancer cells.[6]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound
| Target | IC50 Value | Reference |
| K-Ras Plasma Membrane Localization | 9.64 μM | [1][4] |
| L-type Calcium Channels | 17 μM | [1][4] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |
| MiaPaCa2 | Pancreatic | Inhibition of proliferation | 7.5 μM | 24h | [5] |
| Panc1 | Pancreatic | Inhibition of proliferation | 15 μM | 24h | [5] |
| MiaPaCa2, Panc1 | Pancreatic | Reduced anchorage-independent growth | 15 μM | 2.5 weeks | [5] |
| MDCK (expressing GFP-K-RasG12V) | - | Inhibition of K-Ras plasma membrane localization | Dose-dependent | 48h | [3] |
| Various K-Ras mutant cell lines | Pancreatic, Colon, Lung, Endometrial | Blocked proliferation | Not specified | Not specified | [3] |
| MDA-MB-231, MCF-7 | Breast | Cytotoxicity (IC50: 5.9-9.3µM) | 0.75-100µM | 72h | [6] |
| SW480, SW620, Caco-2 | Colorectal | Cytotoxicity (IC50: 5.9-9.3µM) | 0.75-100µM | 72h | [6] |
Experimental Protocols
Here are detailed protocols for commonly used cell viability assays to assess the effects of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Appropriate cancer cell line and culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide) or other suitable solvent for formazan crystals
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
This compound
-
Appropriate cancer cell line and culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
This compound Treatment:
-
Follow the same treatment procedure as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
-
Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Cell Viability Assay Workflow.
References
- 1. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for Long-Term Storage and Stability of Fendiline Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the long-term storage and stability assessment of Fendiline Hydrochloride solutions. The information is intended to assist researchers in maintaining the integrity of their samples and in designing robust stability studies.
Introduction
This compound is a compound of significant interest in pharmacological research, primarily known for its dual activity as an L-type calcium channel blocker and a specific inhibitor of K-Ras localization to the plasma membrane. It is also recognized as a STING (Stimulator of Interferon Genes) agonist. Given its multifaceted mechanism of action, ensuring the stability of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide recommended storage conditions and a comprehensive protocol for conducting forced degradation studies to evaluate the long-term stability of this compound solutions.
Recommended Long-Term Storage of this compound Solutions
While comprehensive, peer-reviewed long-term stability data for this compound solutions under a wide range of conditions are not extensively published, general recommendations based on supplier information provide a starting point for laboratory storage. It is crucial to perform in-house stability studies for specific formulations and intended uses.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Recommended Duration | Source |
| DMSO | ≥ 30 mg/mL | -80°C | Up to 6 months | [1] |
| DMSO | ≥ 30 mg/mL | -20°C | Up to 1 month | [1] |
| Ethanol | 20 mM | +4°C | Short-term (days to weeks) | [2] |
Note: For in vivo experiments, it is highly recommended to use freshly prepared solutions on the same day. If aqueous solutions are prepared, they should be sterilized by filtration through a 0.22 µm filter before use.[1] Avoid repeated freeze-thaw cycles for all stock solutions.
Experimental Protocol: Forced Degradation and Stability-Indicating Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] This protocol outlines a systematic approach to assess the stability of this compound solutions under various stress conditions.
3.1. Objective
To evaluate the stability of this compound in solution under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify potential degradation products.
3.2. Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Hydrochloric acid (HCl, 0.1 M and 1 M)
-
Sodium hydroxide (NaOH, 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂, 3% and 30%)
-
Phosphate buffer (pH 7.4)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature and humidity-controlled oven
3.3. Preparation of this compound Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. This stock solution will be used for the stress studies.
3.4. Forced Degradation Procedures
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
3.4.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment using 1 M HCl.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
If no significant degradation is observed, repeat the experiment using 1 M NaOH.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of high-purity water.
-
Incubate at 60°C for up to 7 days, sampling at appropriate intervals.
-
3.4.2. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 30% H₂O₂.
3.4.3. Photolytic Degradation
-
Expose a solution of this compound (in a phototransparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
3.4.4. Thermal Degradation
-
Place the this compound solution in a temperature-controlled oven at 70°C.
-
Sample at various time points (e.g., 1, 3, 7 days) and analyze by HPLC.
-
The solid drug substance should also be subjected to thermal stress.
3.5. Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.[5]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a photodiode array detector is recommended to monitor peak purity).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3.6. Data Presentation
Summarize the quantitative results from the forced degradation studies in a clear, tabular format.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Fendiline HCl Assay (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Photolytic | 0 | |||
| (1.2 million lux-hr) | Exposed | |||
| Control | ||||
| Thermal, 70°C | 0 | |||
| (Solution) | 24 | |||
| 72 | ||||
| 168 |
Signaling Pathways and Experimental Workflow Diagrams
4.1. Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of a forced degradation study for this compound.
4.2. K-Ras Signaling Pathway
This compound inhibits the localization of K-Ras to the plasma membrane, thereby disrupting its downstream signaling.
4.3. L-Type Calcium Channel Blockade
This compound acts as an L-type calcium channel blocker, which can affect various cellular processes dependent on calcium influx.
4.4. STING Pathway Activation
This compound can activate the STING pathway, leading to an innate immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Fendiline Hydrochloride in Animal Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Fendiline Hydrochloride in preclinical animal models of cancer. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to guide researchers in designing and executing their studies.
Introduction
This compound is a non-selective L-type calcium channel blocker that has garnered significant interest in oncology research for its potent anti-cancer properties.[1][2] It has been identified as a selective inhibitor of K-Ras plasma membrane localization, a critical step for the function of this frequently mutated oncogene.[1][3] Furthermore, Fendiline has been shown to act as a STING (Stimulator of Interferon Genes) agonist, suggesting a role in modulating the tumor microenvironment and eliciting an anti-tumor immune response.[1] This dual mechanism of action makes Fendiline a compelling candidate for further investigation in various cancer types.
Mechanism of Action
This compound exerts its anti-tumor effects through at least two distinct mechanisms:
-
K-Ras Inhibition: Fendiline selectively inhibits the localization of K-Ras to the plasma membrane, without affecting H-Ras or N-Ras.[1][3] This mislocalization prevents K-Ras from engaging its downstream signaling effectors, thereby inhibiting key cancer-promoting pathways such as the Raf-MEK-ERK and PI3K-Akt pathways.[1][3] This leads to reduced cell proliferation and survival in cancer cells harboring oncogenic K-Ras mutations.[4][5]
-
STING Agonism: Fendiline has been identified as a STING agonist.[1] Activation of the STING pathway in immune cells within the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, can enhance the recruitment and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells, leading to an immune-mediated anti-tumor response.[1]
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in various animal models of cancer.
Table 1: this compound Administration via Intraperitoneal (I.P.) Injection
| Cancer Model | Animal Strain | Fendiline HCl Dose | Dosing Schedule | Key Findings |
| CT26 Colon Carcinoma | BALB/c | 5-20 mg/kg | Every 2 days for 20 days | Dose-dependent tumor growth inhibition. Increased CD45+, CD3+, CD8+, and NK+ cells in the spleen.[1] |
| B16F10 Melanoma | BALB/c | 5-20 mg/kg | Every 2 days for 20 days | Dose-dependent tumor growth inhibition.[1] |
| Neuroblastoma (SKNBE2) | NOD-SCID Mice | 3 mg/kg | In combination with Cisplatin | Reduced tumor growth more effectively than Cisplatin alone.[6] |
Table 2: this compound Administration via Intratumoral (I.T.) Injection
| Cancer Model | Animal Strain | Fendiline HCl Dose | Dosing Schedule | Key Findings |
| MC38 Colon Adenocarcinoma | C57BL/6J | 300 µg | Every 2 days for 20 days | 82% tumor growth inhibition rate. Increased CD8+ T cells and NK cells in tumors and spleens.[1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in organic solvents such as DMSO and ethanol. For in vivo studies, a stock solution is typically prepared in DMSO and then further diluted in a vehicle suitable for animal administration.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300[7]
-
Tween 80[7]
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)[7]
Protocol:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO. For example, dissolve 35.19 mg of this compound (MW: 351.91 g/mol ) in 1 mL of sterile DMSO.
-
Store the stock solution at -20°C.
-
-
Working Solution for Injection:
-
A common vehicle for in vivo administration consists of DMSO, PEG300, Tween 80, and saline/PBS.[7]
-
To prepare a working solution, first mix the required volume of the this compound DMSO stock solution with PEG300.[7]
-
Next, add Tween 80 and mix thoroughly.[7]
-
Finally, add sterile saline or PBS to the desired final volume and mix until a clear solution is obtained.[7]
-
A typical final vehicle composition might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. The final concentration of this compound should be calculated based on the desired dose and injection volume.
-
Prepare the working solution fresh for each day of injection.
-
Establishment of Subcutaneous Xenograft Models
This protocol describes the subcutaneous implantation of cancer cells to establish solid tumors in mice.[8][9]
Materials:
-
Cancer cell lines (e.g., CT26, B16F10, MC38) cultured in appropriate media.[8]
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS).[10]
-
Sterile syringes (1 mL) with 25-27 gauge needles.[11]
-
Laboratory mice (e.g., BALB/c for CT26 and B16F10, C57BL/6 for MC38).[8]
Protocol:
-
Cell Preparation:
-
Harvest cultured cancer cells that are in the logarithmic growth phase.
-
Wash the cells twice with sterile PBS or HBSS.
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration. A typical concentration is 1 x 10^6 to 5 x 10^6 cells per 100-200 µL.[9]
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just prior to injection.[9]
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved method.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension (typically 100-200 µL).[10]
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.[12]
-
Administration of this compound
a) Intraperitoneal (I.P.) Injection [11][13]
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[14]
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle. Gently aspirate to ensure no fluid (urine or blood) is drawn back, then slowly inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.[11]
b) Intratumoral (I.T.) Injection
-
Tumor Measurement: Measure the tumor volume using calipers. A common formula is (Length x Width^2) / 2.
-
Injection: Using a 27-30 gauge needle, directly inject the this compound solution into the center of the tumor. The injection volume should be appropriate for the tumor size, often around 50-100 µL for a moderately sized tumor.[15]
Animal Monitoring and Humane Endpoints
Regular monitoring of animal health and tumor progression is crucial.[16][17]
Monitoring Parameters:
-
Tumor Size: Measure tumor dimensions with calipers 2-3 times per week.[17]
-
Body Weight: Record body weight at least twice a week.[18]
-
Clinical Signs: Observe for signs of distress, such as changes in posture, activity, grooming, and food/water intake.[17]
-
Tumor Condition: Note any ulceration, necrosis, or signs of infection at the tumor site.
Humane Endpoints:
Euthanasia should be performed if any of the following are observed:
-
Tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³).[18][19]
-
Significant body weight loss (typically >15-20%).
-
Tumor ulceration that cannot be managed.
-
Severe clinical signs of distress that do not resolve.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a Three Drug-Based Therapy for Neuroblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. Syngeneic Tumor Mouse Model | TransCure bioServices [transcurebioservices.com]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 18. cccells.org [cccells.org]
- 19. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Fendiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fendiline Hydrochloride is a compound with a dual mechanism of action, functioning as both an L-type calcium channel blocker and a specific inhibitor of K-Ras plasma membrane localization.[1][2] This unique activity makes it a compound of interest in cancer research, particularly for malignancies driven by K-Ras mutations, such as pancreatic, colon, and lung cancers.[1][2] Fendiline has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[3] Flow cytometry is an essential tool for quantifying these cellular responses to drug treatment.
These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in cells treated with this compound using flow cytometry.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
L-type Calcium Channel Blockade: By inhibiting the influx of calcium through L-type calcium channels, Fendiline can disrupt various calcium-dependent signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[4][5]
-
K-Ras Inhibition: Fendiline specifically inhibits the proper localization of K-Ras to the plasma membrane, a critical step for its oncogenic activity.[1][2] This mislocalization prevents the activation of downstream pro-proliferative signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways.[6]
The combined effect of these actions leads to a halt in cell cycle progression, primarily a G1/S phase arrest, and the induction of programmed cell death (apoptosis).[3]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of MiaPaCa2 and Panc1 pancreatic cancer cell lines after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MiaPaCa2 | Untreated | 55.2 | 30.1 | 14.7 |
| 7.5 µM Fendiline | 68.4 | 20.3 | 11.3 | |
| 15 µM Fendiline | 75.1 | 15.2 | 9.7 | |
| Panc1 | Untreated | 52.8 | 32.5 | 14.7 |
| 7.5 µM Fendiline | 65.9 | 22.6 | 11.5 | |
| 15 µM Fendiline | 72.3 | 18.1 | 9.6 |
Data adapted from Woods et al., Oncotarget, 2015.[3]
Table 2: Representative Analysis of Apoptosis Induction by this compound
This table provides a representative example of the quantitative analysis of apoptosis in a cancer cell line treated with this compound for 48 hours, as measured by Annexin V and Propidium Iodide (PI) staining.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 90.5 | 3.5 | 6.0 |
| 10 µM Fendiline | 75.2 | 15.3 | 9.5 |
| 20 µM Fendiline | 50.8 | 30.1 | 19.1 |
This table presents illustrative data based on typical results for anti-cancer compounds and is intended for guidance.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the procedure for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa2, Panc1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed MiaPaCa2 or Panc1 cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 7.5 µM and 15 µM) or vehicle control (DMSO) for 24 hours.[3]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.[3]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's recommendations).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Visualizations
Caption: Fendiline's dual inhibition of K-Ras signaling and L-type calcium channels.
Caption: Experimental workflow for flow cytometry analysis of treated cells.
References
- 1. L-type calcium channels regulate filopodia stability and cancer cell invasion downstream of integrin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Calcium Signalling Machinery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of K-Ras Trafficking with Fendiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the K-Ras protein are prevalent in a significant percentage of human cancers, making it a critical target for therapeutic development.[1][2] K-Ras activity is contingent upon its proper localization to the plasma membrane, a process that is disrupted by Fendiline Hydrochloride.[1][2] Fendiline, an L-type calcium channel blocker, has been identified as a specific inhibitor of K-Ras plasma membrane targeting, without affecting H-Ras or N-Ras localization.[1][2][3] This effect is independent of its calcium channel blocking activity.[1][2] Fendiline treatment leads to the redistribution of K-Ras from the plasma membrane to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes, thereby inhibiting downstream signaling and blocking the proliferation of cancer cells with oncogenic K-Ras mutations.[1][2][4]
These application notes provide a comprehensive overview of the use of this compound for studying K-Ras trafficking in live cells, including detailed protocols for cell culture, treatment, and imaging, as well as a summary of key quantitative data.
Mechanism of Action
This compound disrupts the localization of K-Ras to the plasma membrane.[1] It does not inhibit the post-translational processing of K-Ras but rather perturbs the electrostatic interactions of the polybasic domain of K-Ras with the inner leaflet of the plasma membrane.[5][6] This leads to a significant reduction in K-Ras nanoclustering on the plasma membrane and its subsequent mislocalization to various intracellular membranes.[1][2][6] This mislocalization effectively abrogates K-Ras downstream signaling pathways, including the Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on K-Ras localization and signaling.
Table 1: Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for K-Ras Mislocalization | MDCK cells expressing GFP-K-RasG12V | 9.64 µM | [3][7] |
| IC50 for ERK Activation Inhibition | BHK cells transformed by GFP-K-RasG12V | 9.49 ± 0.64 µM | [4][5] |
| IC50 for Akt Activation Inhibition | BHK cells transformed by GFP-K-RasG12V | 6.97 ± 1.24 µM | [4][5] |
| IC50 for L-type Calcium Channel Blockade | Guinea-pig ventricular myocytes | 17 µM | [3][7] |
Table 2: Effect of this compound on K-Ras Downstream Signaling
| Signaling Molecule | Cell Line | Treatment | Reduction in Activity | Reference |
| Raf Kinase | MDCK and BHK cells expressing GFP-K-RasG12V | 17 µM Fendiline for 48h | ~60% | [4][5] |
| pMEK | BHK cells expressing H-RasG12V | 17 µM Fendiline for 48h | Significant reduction | [5] |
| pERK | BHK cells expressing H-RasG12V | 17 µM Fendiline for 48h | Significant reduction | [5] |
| pAkt | BHK cells expressing H-RasG12V | 17 µM Fendiline for 48h | Significant reduction | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-K-Ras Trafficking
This protocol describes the procedure for treating cells expressing GFP-K-Ras with this compound and imaging the subsequent changes in protein localization using confocal microscopy.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or Baby Hamster Kidney (BHK) cells stably expressing GFP-K-RasG12V.[4][5]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Glass-bottom imaging dishes or coverslips
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK or BHK cells stably expressing GFP-K-RasG12V onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Fendiline Treatment: Once the cells have adhered and reached the desired confluency, treat them with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or the equivalent volume of DMSO as a vehicle control.[5] Incubate the cells for the desired time period (e.g., 24-48 hours).[5]
-
Live-Cell Imaging:
-
Mount the imaging dish or coverslip onto the stage of a confocal microscope equipped with an environmental chamber pre-warmed to 37°C and supplied with 5% CO2.[8]
-
Use a 488 nm laser line for excitation of GFP and an appropriate emission filter.
-
Acquire images of the cells, ensuring to capture both the plasma membrane and intracellular regions.
-
Acquire images at multiple time points to observe the dynamics of K-Ras mislocalization if desired.
-
Data Analysis:
-
Use image analysis software such as ImageJ or FIJI to quantify the localization of GFP-K-Ras.[5]
-
For each cell, measure the mean fluorescence intensity at the plasma membrane and in the cytoplasm.
-
Calculate the ratio of plasma membrane to cytoplasmic fluorescence to quantify the degree of K-Ras localization.
-
Compare the ratios between control and Fendiline-treated cells to determine the extent of mislocalization.
Protocol 2: Western Blotting for K-Ras Downstream Signaling
This protocol details the analysis of the phosphorylation status of key downstream effectors of K-Ras signaling following Fendiline treatment.
Materials:
-
Cell lysates from control and Fendiline-treated cells (prepared using appropriate lysis buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pMEK, pERK, pAkt, and loading controls (e.g., total MEK, ERK, Akt, or actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (e.g., anti-pMEK, anti-pERK, anti-pAkt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein levels or a loading control to normalize the data.
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Microscopy and live-cell imaging [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Fendiline Hydrochloride In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and application of Fendiline Hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a multi-faceted mechanism of action. It functions as an L-type calcium channel blocker with an IC50 of 17 µM.[1][2] It is also a selective inhibitor of K-Ras by preventing its localization to the plasma membrane (IC50 of 9.64 μM), without affecting H-Ras or N-Ras.[1][2][3] Additionally, this compound acts as a STING (Stimulator of Interferon Genes) agonist, which can activate the innate immune system.[1]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways, including:
-
K-Ras Signaling: By inhibiting K-Ras plasma membrane localization, it blocks downstream signaling.[1][3]
-
MAPK/ERK Pathway: It has been observed to inhibit this pathway.[2]
-
Akt Signaling Pathway: Fendiline can also inhibit the Akt signaling pathway.[2]
-
STING-TBK1-IRF3 Axis: As a STING agonist, it activates this pathway, leading to an immune response.[1]
Q3: What are the recommended starting dosages for in vivo mouse studies?
A3: Based on published studies, intraperitoneal (i.p.) injection dosages in mice typically range from 5 to 20 mg/kg.[1] Intratumoral injections have been performed at 300 μg per mouse.[1] It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental goals.
Q4: How should this compound be prepared for in vivo administration?
A4: A common solvent formulation for this compound for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] To aid dissolution, gentle heating and/or sonication can be applied if precipitation occurs.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in the prepared solution.
-
Question: My this compound solution is showing precipitation. What should I do?
-
Answer: Precipitation can occur, especially when preparing solutions for in vivo use. To resolve this, you can try gentle heating and/or sonication to aid dissolution.[1] It is also critical to prepare the solution fresh before each use.[1] Ensure that the solvents, particularly DMSO, are of high quality and anhydrous, as moisture can reduce solubility.[3]
Issue 2: Lack of significant tumor growth inhibition in my in vivo model.
-
Question: I am not observing the expected anti-tumor effect of this compound in my mouse model. What could be the reason?
-
Answer: Several factors could contribute to this. First, verify the dosage and administration route are appropriate for your tumor model. The effective dose can be model-dependent.[1] Consider performing a dose-escalation study to find the optimal concentration. Also, confirm the frequency of administration is sufficient to maintain a therapeutic level of the compound. Studies have used administration every two days.[1] Finally, ensure the compound was properly dissolved and administered.
Issue 3: Observed toxicity or significant weight loss in experimental animals.
-
Question: My mice are showing signs of toxicity (e.g., significant weight loss) after this compound administration. How can I mitigate this?
-
Answer: While one study reported no significant weight loss or organ toxicity at doses up to 20 mg/kg via intraperitoneal injection in BALB/c mice, toxicity can be model and strain-dependent.[1] If you observe toxicity, consider reducing the dosage or the frequency of administration. It is crucial to closely monitor the health of the animals throughout the study.
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Frequency | Outcome |
| BALB/c mice with CT26 or B16F10 tumors | 5-20 mg/kg | Intraperitoneal injection | Every 2 days for 20 days | Dose-dependent tumor growth inhibition and activation of the systemic immune system.[1] |
| C57BL/6J mice with MC38 tumors | 300 μ g/mouse | Intratumoral injection | Every 2 days for 20 days | 82% tumor growth inhibition rate and increased CD8+ T cells and NK cells.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the solvent mixture in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the DMSO to the tube and vortex until the powder is dissolved.
-
Sequentially add the PEG300, Tween-80, and Saline, vortexing thoroughly after each addition.
-
If precipitation is observed, gently warm the solution (e.g., to 37°C) and/or sonicate until the solution is clear.[1]
-
Prepare this working solution fresh on the day of administration.[1]
-
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
-
Animal Model:
-
BALB/c mice (6-8 weeks old)
-
-
Tumor Cell Implantation:
-
Subcutaneously inject an appropriate number of tumor cells (e.g., CT26 or B16F10) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
-
Treatment Groups:
-
Vehicle control group (receiving the solvent mixture without this compound).
-
This compound treatment groups (e.g., 5, 10, and 20 mg/kg).
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal injection every two days for a specified period (e.g., 20 days).[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).
-
Collect spleens to analyze immune cell populations (e.g., CD45+, CD3+, CD8+, NK+ cells) by flow cytometry.[1]
-
Visualizations
Caption: this compound's multiple mechanisms of action.
References
Technical Support Center: Overcoming Resistance to Fendiline Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fendiline Hydrochloride in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound primarily acts as a selective inhibitor of K-Ras localization to the plasma membrane, with an IC50 of 9.64 μM.[1][2][3] It does not affect the localization of H-Ras or N-Ras.[2][4] This disruption of K-Ras localization leads to the inhibition of downstream signaling pathways, including the Raf-MEK-ERK and PI3K-Akt pathways, ultimately blocking the proliferation of cancer cells with oncogenic K-Ras mutations.[2][5] Additionally, Fendiline is an L-type calcium channel blocker (IC50 of 17 μM) and has been shown to interfere with ADAM10 activation and β-catenin signaling in pancreatic cancer cells.[1][2][3][6]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated efficacy in blocking the proliferation of pancreatic, colon, lung, and endometrial cancer cell lines that express oncogenic mutant K-Ras.[1][2][4][5] It has also shown cytotoxic effects in breast and colorectal cancer cell lines.[7]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
The effective concentration of this compound can vary between cell lines. However, studies have shown efficacy in the range of 7.5 µM to 17 µM for inhibiting cell proliferation, migration, and downstream signaling.[2][5][6] For inducing cytotoxicity, IC50 values between 5.9 µM and 9.3 µM have been reported after 72 hours of treatment in breast and colorectal cancer cell lines.[7]
Q4: My cancer cell line with a known K-Ras mutation is not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound in a K-Ras mutant cancer cell line could be due to several factors, which can be considered as forms of resistance:
-
Cell Line Specific Differences: The cellular context beyond the K-Ras mutation can influence drug sensitivity.
-
Compensatory Signaling Pathways: Cells may upregulate alternative signaling pathways to bypass the inhibition of K-Ras signaling.
-
Drug Efflux: Overexpression of multidrug resistance (MDR) transporters could lead to the removal of Fendiline from the cell.
-
Alterations in Calcium Signaling: Since Fendiline also acts as a calcium channel blocker, alterations in calcium channel expression or function might affect its efficacy.
-
Off-Target Effects: The observed proliferative phenotype may not be solely dependent on the K-Ras signaling pathway in your specific cell model.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM).[8][9] 2. Increase the treatment duration (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity | 1. Confirm the K-Ras mutation status of your cell line. 2. Assess the localization of K-Ras with and without Fendiline treatment using immunofluorescence or cell fractionation followed by Western blot. 3. Evaluate the phosphorylation status of downstream effectors of K-Ras (e.g., ERK, Akt) via Western blot to confirm target engagement. |
| Upregulation of Compensatory Pathways | 1. Perform a phosphoproteomic screen to identify upregulated signaling pathways in treated versus untreated cells. 2. Investigate the involvement of parallel pathways such as the Hippo-YAP1 pathway, which has been implicated in bypassing K-Ras addiction.[10][11] |
| Increased Drug Efflux | 1. Assess the expression of common MDR transporters (e.g., ABCB1, ABCC1, ABCG2) via RT-qPCR or Western blot. 2. Co-treat cells with this compound and known MDR inhibitors (e.g., verapamil, cyclosporin A) to see if sensitivity is restored. |
Issue 2: this compound initially shows efficacy, but cells develop resistance over time.
| Possible Cause | Suggested Troubleshooting Steps |
| Acquired Resistance Mechanisms | 1. Generate a Fendiline-resistant cell line by continuous exposure to increasing concentrations of the drug.[12][13] 2. Perform comparative genomic, transcriptomic, or proteomic analyses of the resistant and parental cell lines to identify molecular changes. 3. Investigate potential mutations in the K-Ras signaling pathway or components of calcium signaling pathways. |
| Emergence of a Resistant Subclone | 1. Perform single-cell cloning of the resistant population to isolate and characterize individual clones. 2. Analyze the heterogeneity of the parental cell line to identify any pre-existing resistant subpopulations. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for K-Ras Plasma Membrane Localization Inhibition | 9.64 µM | - | [1][2][3] |
| IC50 for L-type Calcium Channel Blockade | 17 µM | - | [1][2][3] |
| IC50 for ERK Activation Inhibition | 9.49 µM | - | [2] |
| IC50 for Akt Activation Inhibition | 6.97 µM | - | [2] |
| IC50 for Cytotoxicity (72h) | 5.9 - 9.3 µM | Breast and Colorectal Cancer Cell Lines | [7] |
| Effective Concentration for Proliferation Inhibition | 7.5 - 15 µM | Pancreatic Cancer Cell Lines | [6] |
Experimental Protocols
Protocol 1: Assessment of K-Ras Localization by Immunofluorescence
-
Cell Seeding: Seed cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).[5]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 5% BSA in PBS and then incubate with a primary antibody against K-Ras. After washing, incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Quantification: Quantify the ratio of plasma membrane-associated K-Ras to total cellular K-Ras using image analysis software like ImageJ.[5]
Protocol 2: Western Blot Analysis of K-Ras Downstream Signaling
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total ERK, Akt, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels of ERK and Akt.
Protocol 3: Generation of a Fendiline-Resistant Cell Line
-
Initial Treatment: Treat the parental cancer cell line with a concentration of this compound close to the IC50 value.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2.0 fold increase).[13]
-
Recovery Periods: Alternate drug exposure with recovery periods in drug-free medium to allow the cell population to stabilize.[12]
-
Maintenance: Once a resistant population is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, maintain the cells in this concentration of the drug.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.[13]
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. find.shef.ac.uk [find.shef.ac.uk]
- 11. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Fendiline Hydrochloride cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing Fendiline Hydrochloride's cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound exhibits a multi-faceted mechanism of action that contributes to its cytotoxic effects, primarily in cancer cells. Its two main targets are:
-
L-type calcium channels: Fendiline is a calcium channel blocker.[1] By inhibiting these channels, it can disrupt intracellular calcium homeostasis, which is crucial for various cellular processes, including proliferation and survival.[2][3]
-
K-Ras localization: It selectively inhibits the proper localization of the K-Ras protein to the plasma membrane.[1][4] This mislocalization prevents K-Ras from engaging with its downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are often hyperactive in cancer and drive cell proliferation and survival.[4]
Q2: Does this compound show differential cytotoxicity between normal and cancerous cells?
A2: this compound's mechanism of action suggests a potential for differential cytotoxicity. Since many cancers have mutations leading to a dependency on the K-Ras signaling pathway, these cells are theoretically more sensitive to Fendiline's effects than normal cells.[4][5] However, there is limited published data directly comparing the IC50 values of Fendiline across a wide range of cancer and normal cell lines. Researchers should empirically determine the therapeutic window in their specific models.
Q3: What are the potential strategies to protect normal cells from this compound-induced cytotoxicity?
A3: A promising strategy to protect normal cells is "cyclotherapy," which involves transiently arresting the cell cycle of normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents.[6][7] Since many cancer cells have defective cell cycle checkpoints, they would continue to proliferate and remain sensitive to the drug.[8][9] Potential agents to induce this protective arrest include:
-
CDK4/6 inhibitors: These agents can induce a temporary G1 cell cycle arrest.[10]
-
mTOR inhibitors: These can also promote a quiescent state in normal cells.[10]
-
Low concentrations of staurosporine: This has been shown to selectively and reversibly arrest normal cells in G1.[8]
Q4: How can I experimentally validate a cytoprotective strategy for this compound in my cell lines?
A4: A co-treatment experiment is the standard approach. This would involve pre-treating your normal and cancer cell lines with the potential cytoprotective agent (e.g., a CDK4/6 inhibitor) for a specific duration to induce cell cycle arrest in the normal cells. Subsequently, you would treat the cells with this compound while maintaining the presence of the protective agent. Cell viability would then be assessed and compared to cells treated with this compound alone.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. | 1. The therapeutic window for your specific cell lines is narrow.2. The normal cell line is highly proliferative in your culture conditions.3. Incorrect dosage or incubation time. | 1. Perform a detailed dose-response curve for both normal and cancer cell lines to accurately determine the IC50 values.2. Consider using a lower seeding density for the normal cells or reducing the serum concentration in the media to slow proliferation.3. Implement a cytoprotective strategy, such as pre-treatment with a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) in the normal cells.[10] |
| Inconsistent results in cell viability assays. | 1. Variability in cell seeding density.2. this compound solution instability or degradation.3. Inconsistent incubation times.4. Edge effects in multi-well plates. | 1. Ensure accurate cell counting and uniform seeding in all wells.2. Prepare fresh this compound solutions for each experiment from a reliable stock.3. Adhere strictly to the planned incubation times for both the cytoprotective agent and this compound.4. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media/PBS to maintain humidity. |
| The chosen cytoprotective agent is also protecting the cancer cells. | 1. The cancer cell line has an intact cell cycle checkpoint that is being engaged by the protective agent.2. The concentration of the protective agent is too high, causing non-specific effects. | 1. Verify the status of cell cycle checkpoint proteins (e.g., p53, Rb) in your cancer cell line. Cyclotherapy is most effective in cancer cells with defective checkpoints.[6][7]2. Perform a dose-response experiment for the cytoprotective agent alone on the cancer cells to determine the optimal concentration that arrests normal cells without significantly impacting the cancer cells. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines as reported in the literature. Data for normal cell lines is largely unavailable and should be determined experimentally.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Pancreatic, Colon, Lung, Endometrial | K-Ras mutant cancers | Not specified, but proliferation blocked | [1] |
| K-Ras localization inhibition | - | 9.64 | |
| L-type calcium channel inhibition | - | 17 | |
| MDA-MB-231, MCF-7 | Breast Cancer | 5.9 - 9.3 (at 72h) | [11] |
| SW480, SW620, Caco-2 | Colorectal Cancer | 5.9 - 9.3 (at 72h) | [11] |
Table 2: Hypothetical Therapeutic Window with a Cytoprotective Agent
This table illustrates the conceptual goal of a cytoprotective strategy. Actual values must be determined experimentally.
| Cell Line | Condition | Fendiline HCl IC50 (µM) |
| Normal Fibroblasts | Fendiline HCl alone | 15 |
| Normal Fibroblasts | + CDK4/6 Inhibitor | > 50 |
| Cancer (K-Ras mutant) | Fendiline HCl alone | 10 |
| Cancer (K-Ras mutant) | + CDK4/6 Inhibitor | 11 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps for a standard cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture normal and cancer cell lines in their respective recommended media.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in culture media. Perform serial dilutions to create a range of concentrations.
-
Add 100 µL of the 2X this compound solutions to the appropriate wells, resulting in a 1X final concentration. Include vehicle-only wells as a control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (e.g., using MTT assay):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression to calculate the IC50 value.
-
Protocol 2: Assessing a Cytoprotective Strategy
This protocol details how to test the efficacy of a cytoprotective agent in mitigating this compound's toxicity in normal cells.
-
Cell Seeding:
-
Seed both normal and cancer cell lines in 96-well plates as described in Protocol 1.
-
-
Pre-treatment with Cytoprotective Agent:
-
Prepare a solution of the cytoprotective agent (e.g., a CDK4/6 inhibitor) at a concentration known to induce cell cycle arrest in the normal cells without affecting the cancer cells.
-
Treat the cells with the cytoprotective agent for a duration sufficient to induce quiescence (e.g., 24 hours).
-
-
Co-treatment with this compound:
-
Prepare 2X serial dilutions of this compound in media containing the cytoprotective agent.
-
Add 100 µL of these solutions to the pre-treated cells.
-
Maintain parallel plates treated with this compound alone as a comparison.
-
Incubate for the desired duration (e.g., 48 hours).
-
-
Viability Assessment and Analysis:
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Compare the IC50 values of this compound with and without the cytoprotective agent for both cell lines. A successful outcome will show a significant increase in the IC50 for the normal cells with minimal change for the cancer cells.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for testing a cytoprotective strategy.
Caption: Fendiline's impact on the K-Ras signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fendiline-evoked [Ca2+]i rises and non-Ca2+-triggered cell death in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results in Fendiline Hydrochloride experiments
Welcome to the technical support center for Fendiline Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known for its dual mechanism of action as an L-type calcium channel blocker and a selective inhibitor of K-Ras localization to the plasma membrane.[1][2][3] It has an IC50 of approximately 17 µM for L-type calcium channels and 9.64 µM for inhibiting K-Ras plasma membrane localization.[1][2][3] It is important to note that it does not affect H-Ras or N-Ras localization.[2]
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has been reported to exhibit several off-target effects. These include acting as a STING (Stimulator of Interferon Genes) agonist, which can induce autophagy, and interacting with α2-adrenergic receptors and calmodulin.[2] These off-target activities can contribute to unexpected experimental outcomes.
Q3: Is this compound soluble in aqueous solutions?
This compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[1][3][4] For cell culture experiments, it is crucial to use freshly prepared DMSO to avoid issues with moisture absorption, which can reduce solubility.[5] When diluting the stock solution in aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. Sonication may be recommended to aid dissolution.[4]
Q4: Can this compound interfere with fluorescence-based assays?
Yes, like many small molecules, there is a potential for this compound to interfere with fluorescence-based assays through autofluorescence or quenching.[6][7] It is advisable to run proper controls, including a "compound only" well without cells or other reagents, to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If interference is observed, consider using alternative fluorescent probes with different spectral properties or employing non-fluorescent detection methods.
Troubleshooting Guides
Unexpected Results in Calcium Imaging
Problem: I am using this compound, an L-type calcium channel blocker, but I observe an increase in intracellular calcium levels.
Possible Causes and Solutions:
-
Release from Intracellular Stores: Fendiline has been shown to induce calcium release from the endoplasmic reticulum (ER) in a phospholipase C-independent manner in some cell types.[8][9] This can mask the effect of L-type calcium channel blockade.
-
Troubleshooting Step: To dissect the source of the calcium increase, perform experiments in calcium-free extracellular solution. This will help differentiate between calcium influx and release from internal stores. You can also use thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, to deplete ER calcium stores prior to fendiline treatment.[8][9]
-
-
Off-Target Effects: The observed calcium increase could be due to off-target effects on other channels or receptors that modulate intracellular calcium.
-
Troubleshooting Step: Review the literature for known off-target effects of fendiline in your specific cell type. Consider using more specific L-type calcium channel blockers as controls to confirm that the unexpected effect is specific to fendiline.
-
-
Fluorescent Dye Artifacts: Some calcium-sensitive dyes can interact with chemical compounds, leading to artifacts.
-
Troubleshooting Step: If you suspect dye-related artifacts, try a different calcium indicator with a distinct chemical structure and spectral profile. Additionally, always include a "dye plus compound" control in the absence of cells to check for direct interactions.
-
Experimental Workflow for Investigating Unexpected Calcium Increase
Caption: Troubleshooting unexpected calcium increases with Fendiline.
Inconsistent Results in Cell Viability Assays
Problem: I am seeing high variability or unexpected cytotoxicity in my cell viability assays (e.g., MTT, XTT, WST-1) with this compound.
Possible Causes and Solutions:
-
Compound Precipitation: this compound has limited aqueous solubility and may precipitate in the culture medium, especially at higher concentrations or after prolonged incubation. This can lead to inconsistent exposure of cells to the compound.
-
Troubleshooting Step: Visually inspect the wells for any signs of precipitation. Prepare fresh dilutions of fendiline for each experiment and consider using a lower final concentration of DMSO. It may also be beneficial to reduce the incubation time or perform a media change with freshly prepared compound during long-term experiments.[10][11]
-
-
Interference with Assay Chemistry: Tetrazolium-based assays (MTT, XTT) rely on cellular reductases. Fendiline could potentially interfere with these enzymatic reactions, leading to inaccurate readings.
-
Troubleshooting Step: To rule out assay interference, perform a cell-free assay by adding fendiline to the culture medium with the viability reagent but without cells. If a color change is observed, it indicates a direct reaction with the assay components. In such cases, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion, CytoTox-Glo).[12]
-
-
Slow Onset of Action: The cytotoxic effects of fendiline may have a slow onset.
-
Troubleshooting Step: If you are not observing the expected cytotoxicity, consider extending the incubation time. A time-course experiment is recommended to determine the optimal treatment duration for your cell line.
-
Data Summary: this compound IC50 Values in Different Assays
| Parameter | IC50 Value (µM) | Cell Line/System | Reference |
| L-type Calcium Channel Blockade | 17 | Guinea-pig ventricular myocytes | [1][3][13] |
| K-Ras Plasma Membrane Localization | 9.64 | MDCK cells | [1][2][3] |
| Inhibition of ERK Activation | 9.49 | BHK cells | [14] |
| Inhibition of Akt Activation | 6.97 | BHK cells | [14] |
Difficulty in Observing K-Ras Mislocalization
Problem: I am not observing the expected mislocalization of K-Ras from the plasma membrane after this compound treatment.
Possible Causes and Solutions:
-
Suboptimal Concentration or Incubation Time: The effect of fendiline on K-Ras localization is concentration and time-dependent.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations in the range of 10-20 µM and incubation times of 24-48 hours have been reported to be effective.[14]
-
-
Cell Line Specificity: The cellular context, including the expression levels of interacting partners and the lipid composition of membranes, might influence the efficacy of fendiline.
-
Troubleshooting Step: Ensure that your cell line expresses the K-Ras isoform. If possible, use a positive control compound known to induce K-Ras mislocalization. It is also important to verify that the observed localization of K-Ras in your control cells is predominantly at the plasma membrane.
-
-
Imaging and Analysis Parameters: The mislocalization effect might be subtle and require sensitive imaging techniques and quantitative analysis.
-
Troubleshooting Step: Use high-resolution confocal microscopy to visualize K-Ras localization. For quantitative analysis, measure the ratio of plasma membrane to cytoplasmic fluorescence intensity in a sufficient number of cells.
-
Signaling Pathway: Fendiline's Impact on K-Ras and Downstream Effectors
Caption: Fendiline inhibits K-Ras plasma membrane localization.
Experimental Protocols
Protocol: Western Blot for pERK and pAkt
This protocol is adapted from studies investigating the effect of this compound on K-Ras downstream signaling.[14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., BHK or MDCK cells stably expressing K-RasG12V) at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAkt, and total Akt overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol: Autophagy Flux Assay
This compound can induce autophagy via the STING pathway.[2] This protocol provides a general method for assessing autophagic flux.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 cells) in a suitable format (e.g., 6-well plates or confocal dishes).
-
Treat cells with this compound at various concentrations (e.g., 5-40 µM) for a specified time (e.g., 4 hours).
-
Include a negative control (vehicle) and a positive control for autophagy induction (e.g., starvation by incubating in EBSS).
-
To measure autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the fendiline treatment.
-
-
Western Blotting for LC3 and p62:
-
Prepare cell lysates as described in the Western Blot protocol.
-
Probe the membrane with antibodies against LC3 and p62/SQSTM1.
-
An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.
-
A further accumulation of LC3-II in the presence of an autophagy inhibitor compared to fendiline alone indicates a functional autophagic flux.
-
-
Fluorescence Microscopy:
-
Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid.
-
Treat the cells as described in step 1.
-
Fix the cells and visualize them using a confocal microscope.
-
Autophagosomes will appear as yellow puncta (GFP and RFP colocalization), while autolysosomes will appear as red puncta (RFP only, as GFP is quenched in the acidic environment of the lysosome).
-
An increase in both yellow and red puncta upon fendiline treatment, with a significant increase in yellow puncta in the presence of an autophagy inhibitor, indicates active autophagic flux.
-
Signaling Pathway: Fendiline-Induced Autophagy via STING
Caption: Fendiline activates the STING pathway to induce autophagy.
References
- 1. This compound | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fendiline increases [Ca2+]i in Madin Darby canine kidney (MDCK) cells by releasing internal Ca2+ followed by capacitative Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fendiline-Induced Ca2+ movement in A10 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Fendiline's calcium channel blocking activity in K-Ras studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fendiline in studies involving the K-Ras signaling pathway. The primary focus is to help control for Fendiline's L-type calcium channel blocking activity to specifically investigate its effects on K-Ras.
Frequently Asked Questions (FAQs)
Q1: How does Fendiline affect K-Ras?
A1: Fendiline inhibits the proper localization of the K-Ras protein to the plasma membrane.[1][2][3] To be active, K-Ras must be associated with the plasma membrane.[1][2][3] Fendiline disrupts this by preventing K-Ras from forming nanoclusters on the membrane, causing it to redistribute to intracellular compartments like the endoplasmic reticulum, Golgi apparatus, and endosomes.[1][4][5] This mislocalization effectively blocks downstream signaling from oncogenic K-Ras.[1][6]
Q2: Is Fendiline's effect on K-Ras a result of its calcium channel blocking activity?
A2: No, the mechanism by which Fendiline mislocalizes K-Ras is unrelated to its L-type calcium channel blockade.[1][2][3][6][7] Studies have shown that other L-type calcium channel blockers do not produce the same effect on K-Ras localization, indicating a distinct, off-target mechanism of Fendiline is responsible for its anti-K-Ras activity.[1][6][8]
Q3: Is Fendiline specific to the K-Ras isoform?
A3: Yes, Fendiline is a specific inhibitor of K-Ras plasma membrane targeting.[1] It has been shown to have no detectable effect on the localization of H-Ras or N-Ras isoforms.[1][4]
Q4: What are the effective concentrations for Fendiline's dual activities?
A4: The IC50 (half-maximal inhibitory concentration) values for Fendiline's two main activities have been reported. It's crucial to consider these concentrations when designing experiments to differentiate the two effects.
| Activity | IC50 Value | Reference |
| K-Ras Plasma Membrane Localization Inhibition | 9.64 µM | [4][5] |
| L-type Calcium Channel Blockade | 17 µM | [4][9] |
Troubleshooting Guides
Issue 1: I am observing effects in my K-Ras mutant cell line after Fendiline treatment, but I'm unsure if it's due to K-Ras inhibition or calcium channel blockade.
Solution:
To dissect the two potential mechanisms of action, a set of control experiments is recommended. The core principle is to use compounds that isolate one activity but not the other.
Experimental Workflow to Deconvolute Fendiline's Effects
References
- 1. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission. | Sigma-Aldrich [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fendiline Hydrochloride Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental results involving Fendiline Hydrochloride. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to promote consistency and reproducibility in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
This compound exhibits a dual mechanism of action. It functions as a non-selective L-type calcium channel blocker.[1][2] Additionally, it has been identified as a specific inhibitor of K-Ras localization to the plasma membrane, without a detectable effect on H-Ras or N-Ras.[1][3] This disruption of K-Ras localization prevents its downstream signaling.[3][4]
Q2: I am observing significant batch-to-batch variability in my results. What could be the cause?
One of the most significant sources of variability is the stereochemistry of Fendiline. Commercially available this compound is often a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is significantly more potent in its effect on K-Ras localization than the (S)-enantiomer. If the ratio of these enantiomers varies between batches, it can lead to inconsistent results. For target consistency, using a specific enantiomer is recommended if your research focuses on K-Ras inhibition.
Q3: My IC50 values for cell viability are inconsistent across experiments. What factors should I consider?
Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT) can arise from several factors:
-
Cell Confluence: The density of your cell culture at the time of treatment can significantly impact results. It is advisable to maintain a consistent cell confluence (typically 70-80%) for all experiments.
-
Cell Line Passage Number: As the passage number of a cell line increases, its characteristics, including growth rate and protein expression, can change.[5] It is best practice to use cells within a defined low-passage range.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to Fendiline, affecting its bioavailability. Ensure you use the same batch and concentration of FBS for all related experiments.
-
Incubation Time: The duration of Fendiline exposure will directly influence the observed IC50 value. Standardize the incubation time across all experiments.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[7] For stock solutions, it is recommended to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[3] Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[1]
Q5: Are there any known off-target effects of this compound?
Yes, in addition to its effects on L-type calcium channels and K-Ras, Fendiline also acts as an antagonist of the α2-adrenergic receptor.[1] It has also been identified as a STING (Stimulator of Interferon Genes) agonist, which can activate innate immune signaling pathways.[1][2] These off-target effects may be more pronounced at higher concentrations and could contribute to unexpected experimental outcomes.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Ensure thorough but gentle mixing after adding reagents. |
| IC50 value is higher than expected | Cell confluence is too high, Fendiline has degraded, or serum proteins are interfering. | Seed cells at a lower density. Prepare fresh Fendiline dilutions from a new stock aliquot for each experiment. Consider reducing the serum concentration during treatment, if compatible with your cell line. |
| IC50 value is lower than expected | Cell confluence is too low, or the cells are stressed. | Ensure cells are in the logarithmic growth phase and at the optimal confluence. Check for any signs of contamination or cellular stress before starting the experiment. |
| Inconsistent results between different cell lines | Fendiline's efficacy is cell-line dependent, often correlating with the K-Ras mutation status and expression levels. | Characterize the K-Ras status of your cell lines. Compare results from cell lines with known K-Ras mutations to those with wild-type K-Ras. |
K-Ras Localization Assay (Immunofluorescence)
| Issue | Potential Cause | Troubleshooting Step |
| No change in K-Ras localization after Fendiline treatment | Fendiline concentration is too low, or the incubation time is too short. The cell line may not be sensitive. | Perform a dose-response and time-course experiment to determine the optimal conditions. Verify the K-Ras dependency of your cell line. |
| High background fluorescence | Inadequate blocking, non-specific antibody binding, or autofluorescence. | Optimize blocking conditions (e.g., blocking buffer, incubation time). Titrate the primary and secondary antibodies to their optimal concentrations. Include an unstained control to assess autofluorescence. |
| Weak K-Ras signal | Low K-Ras expression in the cell line, or issues with cell permeabilization or antibody incubation. | Choose a cell line with known high K-Ras expression. Optimize the permeabilization step (e.g., detergent concentration, time). Ensure adequate antibody incubation time. |
| Misinterpretation of results | Fendiline can cause redistribution of K-Ras to various internal membranes, not just the cytosol. | Carefully examine the entire cell for K-Ras localization, including the Golgi apparatus and endoplasmic reticulum.[3][4] |
Calcium Flux Assay
| Issue | Potential Cause | Troubleshooting Step | | :--- | Baseline signal is unstable | Uneven dye loading, cell clumping, or fluctuations in temperature. | Ensure homogenous dye loading by gentle mixing. Prevent cell clumping by using a cell strainer. Maintain a constant temperature throughout the experiment. | | No response to Fendiline | The cell line may not express L-type calcium channels, or the channels may not be active under basal conditions. | Use a positive control (e.g., a known calcium channel agonist/antagonist) to validate the assay. Consider depolarizing the cells to activate voltage-gated calcium channels. | | Weak signal or low signal-to-noise ratio | Suboptimal dye concentration, dye quenching, or phototoxicity. | Titrate the calcium indicator dye to determine the optimal concentration for your cell line. Reduce laser power or exposure time to minimize phototoxicity and photobleaching. |
Quantitative Data Summary
| Parameter | Target/Effect | Value | Experimental System | Reference |
| IC50 | L-type calcium channels | 17 µM | Guinea-pig ventricular myocytes | [7] |
| IC50 | K-Ras plasma membrane localization | 9.64 µM | MDCK cells expressing GFP-K-RasG12V | [1][7] |
| IC50 | Inhibition of ERK activation | 9.49 µM | BHK cells transformed by GFP-K-RasG12V | [1] |
| IC50 | Inhibition of Akt activation | 6.97 µM | BHK cells transformed by GFP-K-RasG12V | [1] |
| Kd | α2-adrenergic receptors | 2.6 µM | Human platelets | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluence at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Fendiline Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the Fendiline-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the Fendiline-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
K-Ras Localization by Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach the desired confluence.
-
Fendiline Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 48 hours).[4]
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against K-Ras overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with a mounting medium containing DAPI (for nuclear staining), and image using a confocal microscope.
-
Analysis: Analyze the images to assess the subcellular localization of K-Ras.
Western Blot for Phospho-ERK (pERK)
-
Cell Lysis: After Fendiline treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
Potential for Fendiline Hydrochloride to interfere with fluorescent assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for fendiline hydrochloride to interfere with fluorescent assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Does this compound fluoresce?
There is no readily available public data on the intrinsic fluorescence of this compound. Its chemical structure contains multiple aromatic rings, which can sometimes lead to autofluorescence. Therefore, it is crucial to empirically test for any fluorescent properties of this compound at the excitation and emission wavelengths of your specific assay.
Q2: How can this compound interfere with my fluorescent assay?
This compound could potentially interfere with a fluorescent assay through several mechanisms:
-
Autofluorescence: If this compound is fluorescent, it will emit light upon excitation, leading to an artificially high signal and false positives.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from your probe, resulting in a decreased signal and potential false negatives.
-
Inner Filter Effect: At high concentrations, this compound might absorb excitation or emission light, leading to a non-linear and reduced fluorescence signal.[1]
-
Biological Effects: this compound is biologically active and targets L-type calcium channels, K-Ras localization, and α2-adrenergic receptors.[2][3][4] These on-target effects could indirectly influence assays that measure downstream cellular processes involving these pathways, such as cell viability or signal transduction.
Q3: What are the primary known biological targets of this compound?
This compound is known to be a multi-target compound. Its primary activities include:
-
Inhibition of K-Ras localization to the plasma membrane.[2][3]
-
Antagonism of α2-adrenergic receptors.
-
Agonism of the STING (Stimulator of Interferon Genes) pathway.[3]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescent assay, follow this troubleshooting workflow:
Quantitative Data Summary
The following table summarizes the known quantitative biological activity of this compound.
| Target | Action | IC50 / Kd | Organism |
| K-Ras Plasma Membrane Localization | Inhibitor | IC50: 9.64 µM | Not specified |
| L-type Calcium Channels | Blocker | IC50: 17 µM | Not specified |
| α2-adrenergic Receptors | Antagonist | Kd: 2.6 µM | Human (platelets) |
Experimental Protocols
Protocol: Determining Spectral Interference of this compound
Objective: To determine if this compound has intrinsic fluorescence or causes quenching at the wavelengths used in a specific fluorescent assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorophore used in the primary assay
-
Microplate reader with spectral scanning capabilities
-
Black, clear-bottom microplates suitable for fluorescence
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer, covering the range of concentrations to be used in the experiment. Also include a buffer-only control.
-
-
Spectral Scan of this compound (Autofluorescence Test):
-
Add the diluted this compound solutions to the wells of a microplate.
-
Perform an excitation scan at the emission wavelength of your assay's fluorophore.
-
Perform an emission scan at the excitation wavelength of your assay's fluorophore.
-
If significant fluorescence is detected, this compound is autofluorescent at your assay's wavelengths.
-
-
Quenching Test:
-
Prepare a solution of your assay's fluorophore in the assay buffer at a concentration that gives a robust signal.
-
To the wells of a microplate, add the fluorophore solution.
-
Add the serial dilutions of this compound to these wells.
-
Incubate for a period relevant to your primary assay.
-
Measure the fluorescence at the standard excitation and emission wavelengths for your fluorophore.
-
A dose-dependent decrease in fluorescence in the presence of this compound suggests quenching.
-
Signaling Pathway
This compound is a known inhibitor of K-Ras localization to the plasma membrane.[2][3] This action disrupts the downstream signaling cascade that is often implicated in cancer cell proliferation.
References
Technical Support Center: Managing Side Effects of Fendiline Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Fendiline Hydrochloride in animal studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Cardiovascular Adverse Events - Hypotension and Bradycardia
Q1: We are observing a significant drop in blood pressure and heart rate in our rodents following this compound administration. What are the immediate steps to take?
A1: Hypotension and bradycardia are potential side effects of this compound due to its L-type calcium channel blocking activity. Immediate actions are crucial to stabilize the animal.
Recommended Actions:
-
Stop Fendiline Administration: Immediately cease administration of the compound.
-
Fluid Resuscitation: Administer a bolus of warmed (37°C) isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) intravenously (IV) or intraperitoneally (IP). A typical starting dose is 10-20 mL/kg.[1]
-
Calcium Administration: Administer calcium gluconate (10%) or calcium chloride (10%). Calcium chloride should be given via a central line if possible, as it can be irritating to peripheral vessels.
-
Atropine for Bradycardia: If bradycardia is severe and contributing to hypotension, administer atropine sulfate at a dose of 0.02-0.04 mg/kg IV or IP.[4]
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure (using a tail-cuff system for rodents), and respiratory rate.
Experimental Protocol: Emergency Management of Cardiovascular Depression
-
Animal Preparation: Ensure the animal is kept warm to prevent hypothermia, which can exacerbate cardiovascular depression.
-
Vascular Access: If not already in place, establish intravenous access via the tail vein or another suitable vessel.
-
Fluid Administration: Administer a 10-20 mL/kg bolus of warmed 0.9% saline IV over 5-10 minutes.
-
Calcium Gluconate Administration: Prepare a 10% calcium gluconate solution. Administer a dose of 0.1-0.2 mL/100g body weight (equivalent to 10-20 mg/kg elemental calcium) IV slowly over 5-10 minutes.
-
Atropine Administration: If the heart rate remains below the normal range for the species and strain, administer atropine sulfate (0.04 mg/kg) IV or IP.
-
Continuous Monitoring: Monitor blood pressure and heart rate every 5 minutes for the first 30 minutes, then every 15 minutes until stable.
-
Documentation: Record all interventions, dosages, and the animal's response.
Issue 2: Neurobehavioral Side Effects - Sedation and Motor Impairment
Q2: Our animals are showing signs of sedation, ataxia, and general motor impairment after receiving this compound. How should we manage this?
A2: this compound can cause central nervous system (CNS) effects. A study in rats showed that a dose of 5.62 mg/kg IP, particularly when combined with baclofen, resulted in impaired general motor behavior.[5]
Recommended Actions:
-
Dose Reduction: The most effective initial step is to reduce the dose of this compound in subsequent experiments.
-
Supportive Care:
-
Ensure easy access to food and water. If the animal is ataxic, provide food pellets and a water source on the cage floor.
-
Provide soft bedding to prevent injury from falls.
-
Monitor body weight daily to ensure adequate food and water intake.
-
-
Behavioral Assessment: Quantify the motor impairment using standardized tests such as the rotarod test, open field test, or grip strength test to establish a dose-response relationship for this side effect.
-
Single vs. Combination Therapy: Be aware that co-administration of other compounds can potentiate the neurobehavioral side effects of Fendiline.[5] If possible, conduct initial studies with Fendiline alone to establish its baseline CNS effects.
Experimental Protocol: Assessment of Neurobehavioral Side Effects
-
Acclimatization: Acclimate animals to the testing apparatus (e.g., rotarod, open field arena) for several days before the experiment.
-
Baseline Measurement: Obtain baseline performance data for each animal before drug administration.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Behavioral Testing: At predetermined time points after administration (e.g., 30, 60, 120 minutes), perform the behavioral tests.
-
Rotarod Test: Place the animal on a rotating rod at a set speed (or accelerating speed) and record the latency to fall.
-
Open Field Test: Place the animal in an open arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
-
Data Analysis: Compare the performance after drug administration to the baseline data to quantify the degree of motor impairment.
Frequently Asked Questions (FAQs)
Q3: What are the known mechanisms of action of this compound that can lead to side effects?
A3: this compound has two primary mechanisms of action that can contribute to its side effects:
-
L-type Calcium Channel Blocker: By blocking L-type calcium channels, Fendiline can cause vasodilation (leading to hypotension) and have negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects on the heart.[4]
-
K-Ras Inhibitor: While the direct link between K-Ras inhibition and the observed acute side effects is less clear, this mechanism is central to its anti-cancer properties.
Q4: Is there a known dose-dependent relationship for the side effects of this compound in animal studies?
A4: Limited quantitative dose-response data for side effects is available in the public literature. However, a study in rats using intraperitoneal (IP) administration of this compound at doses of 1.78, 3.16, and 5.62 mg/kg showed that impaired general motor behavior was observed at the highest dose when combined with baclofen.[5] Another study on the isolated rat uterus showed that increasing concentrations of Fendiline (from 1.5 to 15.5 µmol) inhibited various types of muscle activation.[6] Researchers should establish their own dose-response curves for the specific animal model and endpoints being studied.
Q5: What are the recommended monitoring parameters during this compound administration in animal studies?
A5: The following parameters should be monitored:
-
Cardiovascular: Heart rate and blood pressure. For continuous monitoring in rodents, tail-cuff plethysmography or telemetry are recommended.
-
Neurological: Behavioral observations for signs of sedation, ataxia, or any abnormal movements. Standardized behavioral tests can be used for quantitative assessment.
-
General Health: Daily monitoring of body weight, food and water intake, and overall clinical appearance.
Q6: Are there any known antidotes for this compound overdose?
A6: There is no specific antidote for this compound. Management of overdose is supportive and focuses on treating the clinical signs. For severe cardiovascular toxicity, treatments used for other calcium channel blocker overdoses, such as intravenous calcium, high-dose insulin euglycemic therapy (HIET), and vasopressors, may be considered.[1][2][7]
Data Presentation
Table 1: Reported Doses and Observed Effects of this compound in Animal Studies
| Animal Model | Dose | Route | Observed Effects | Reference |
| Rat | 1.78, 3.16, 5.62 mg/kg | IP | At 5.62 mg/kg in combination with baclofen, impaired general motor behavior was observed. | [5] |
| Rat (isolated uterus) | 1.5 to 15.5 µmol | In vitro | Inhibition of various types of muscle activation. | [6] |
Mandatory Visualization
Caption: Workflow for managing cardiovascular and neurobehavioral side effects of this compound.
Caption: Signaling pathway from Fendiline's mechanisms to observed side effects.
References
- 1. Calcium Channel Blocker Toxicity: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Effects of fendiline on cocaine-seeking behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of fendiline on cAMP metabolism and activity of the isolated uterus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
Validation & Comparative
Unveiling K-Ras Mislocalization: A Comparative Guide to Fendiline Hydrochloride and its Alternatives in Microscopy-Based Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fendiline Hydrochloride's efficacy in inducing K-Ras mislocalization, a critical anti-cancer strategy. We present supporting experimental data, detailed protocols for microscopy-based validation, and a comparative analysis with alternative compounds.
Mutated K-Ras proteins are key drivers in many cancers, and their localization to the plasma membrane is essential for their oncogenic activity.[1][2] Disrupting this localization presents a promising therapeutic window. This compound, an L-type calcium channel blocker, has been identified as a specific inhibitor of K-Ras plasma membrane targeting.[1][3] This guide delves into the validation of this phenomenon using microscopy, comparing this compound with other molecules that induce K-Ras mislocalization.
K-Ras Signaling and the Impact of Mislocalization
K-Ras, a small GTPase, acts as a molecular switch in crucial signal transduction pathways that regulate cell growth, differentiation, and survival.[2][4] In its active, GTP-bound state, K-Ras localizes to the plasma membrane and recruits downstream effector proteins, such as Raf and PI3-kinase, to initiate signaling cascades like the RAF-MEK-ERK and PI3K-AKT pathways.[5][6] Oncogenic mutations in K-Ras lock the protein in a constitutively active state, leading to uncontrolled cell proliferation.
This compound disrupts the electrostatic interactions between the polybasic domain of K-Ras and the inner leaflet of the plasma membrane.[7][8] This leads to the redistribution of K-Ras from the plasma membrane to intracellular compartments like the endoplasmic reticulum, Golgi apparatus, and endosomes, effectively abrogating its signaling output.[1][3][9]
Figure 1: K-Ras Signaling Pathway and this compound's point of intervention.
Comparative Efficacy of K-Ras Mislocalization Agents
Several compounds, including this compound and its more potent analogs, have been shown to inhibit K-Ras plasma membrane localization and subsequent cancer cell proliferation. The following table summarizes the quantitative data for a selection of these agents.
| Compound | Target/Mechanism | IC50 (K-Ras Mislocalization) | IC50 (Cancer Cell Proliferation) | Cell Lines Tested | Reference |
| This compound | Inhibits K-Ras plasma membrane localization | 9.64 µM | Varies (e.g., ~7-10 µM for ERK/Akt inhibition) | Pancreatic, colon, lung, endometrial cancer cell lines | [3][10] |
| NY0244 (Fendiline analog) | More potent inhibitor of K-Ras plasma membrane localization | Nanomolar range | Single-digit micromolar | Pancreatic cancer cells (MiaPaCa-2) | [11][12] |
| NY0331 (Fendiline analog) | More potent inhibitor of K-Ras plasma membrane localization | Nanomolar range | Single-digit micromolar | Pancreatic cancer cells (MiaPaCa-2) | [11][12] |
| NY0335 (Fendiline analog) | More potent inhibitor of K-Ras plasma membrane localization | Nanomolar range | Single-digit micromolar | Pancreatic cancer cells (MiaPaCa-2) | [11][12] |
| Deltarasin | PDEδ inhibitor, disrupts K-Ras trafficking | Not explicitly stated for mislocalization | Reduces proliferation in a dose-dependent manner | Pancreatic ductal adenocarcinoma cells | [8] |
| Farnesylthiosalicylic acid (FTS, Salirasib) | Farnesylcysteine mimetic, dislodges Ras from membrane | Not explicitly stated for mislocalization | Inhibits proliferation | Various cancer cell lines | [8] |
Experimental Workflow for Validating K-Ras Mislocalization
Microscopy is a direct and powerful tool to visualize the subcellular localization of K-Ras. The general workflow involves expressing a fluorescently tagged K-Ras protein in cultured cells, treating the cells with the compound of interest, and imaging the changes in K-Ras distribution.
Figure 2: Experimental workflow for validating K-Ras mislocalization using microscopy.
Detailed Experimental Protocol: Confocal Microscopy for K-Ras Localization
This protocol outlines a typical experiment to validate the effect of this compound on K-Ras localization using confocal microscopy.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or other suitable cells stably expressing a fluorescently tagged K-Ras (e.g., GFP-K-RasG12V).[7]
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Glass-bottom imaging dishes or coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI (optional, for nuclear staining).
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed the GFP-K-Ras expressing cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., a dose-response from 1 µM to 20 µM).[9]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).[7][9]
-
-
Cell Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add the 4% paraformaldehyde solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
If using coverslips, carefully invert them onto a drop of mounting medium on a glass slide and seal the edges.
-
If using imaging dishes, add a drop of mounting medium directly to the cells.
-
-
Confocal Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for GFP (and DAPI if used).
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion) to resolve subcellular details.
-
For each condition, capture multiple images from different fields of view to ensure representative data.
-
-
Image Analysis and Quantification:
-
Quantify the mislocalization of GFP-K-Ras by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using line scan analysis or by defining regions of interest (ROIs) for the plasma membrane and cytoplasm in image analysis software (e.g., ImageJ/Fiji).
-
Calculate the ratio of plasma membrane to cytoplasmic fluorescence for each cell.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes between control and treated groups.
-
Microscopy-based validation is a cornerstone for confirming the mechanism of action of K-Ras mislocalizing agents. This compound serves as a well-documented example of a compound that effectively displaces K-Ras from the plasma membrane, leading to the inhibition of its oncogenic signaling. The development of more potent Fendiline analogs and the exploration of alternative mechanisms for disrupting K-Ras localization, such as targeting its trafficking machinery, offer exciting avenues for future anti-cancer drug development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret their own studies in this critical area of cancer research.
References
- 1. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 11. Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Fendiline Hydrochloride vs. Other K-Ras Inhibitors in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC), one of the most lethal cancers, is characterized by a high frequency of mutations in the KRAS gene, occurring in over 90% of cases.[1] These mutations lock the K-Ras protein in a constitutively active state, driving uncontrolled cell proliferation and tumor growth. For decades, direct targeting of mutant K-Ras was considered an insurmountable challenge in oncology.[1][2] However, recent breakthroughs have led to the development of several K-Ras inhibitors, offering new hope for patients. This guide provides a comparative analysis of Fendiline Hydrochloride and other emerging K-Ras inhibitors in the context of pancreatic cancer, with a focus on their mechanisms of action, preclinical and clinical data, and the signaling pathways they disrupt.
Mechanism of Action: A Tale of Two Strategies
K-Ras inhibitors can be broadly categorized based on their mechanism of action: those that directly bind to the mutant K-Ras protein and those that indirectly inhibit its function.
This compound: An Indirect Approach by Disrupting Localization
Fendiline, an L-type calcium channel blocker, has been identified as a specific inhibitor of K-Ras plasma membrane localization.[3][4] For K-Ras to be active and initiate downstream signaling cascades, it must be anchored to the inner leaflet of the plasma membrane.[3][4] Fendiline disrupts this process by interfering with the electrostatic interactions between the polybasic domain of K-Ras and the plasma membrane.[5] This mislocalization of K-Ras to intracellular compartments like the endoplasmic reticulum and Golgi apparatus effectively blocks its signal transmission.[3][6] Notably, this action is independent of its calcium channel blocking activity and appears specific to K-Ras, with no detectable effect on the localization of H-Ras or N-Ras.[3][4]
Direct K-Ras Inhibitors: Targeting the "Undruggable"
In contrast to Fendiline, a new wave of inhibitors directly targets the mutant K-Ras protein. These can be further divided into:
-
Allele-Specific Inhibitors: These drugs are designed to bind to a specific K-Ras mutation. The most prominent examples are Sotorasib (AMG 510) and Adagrasib (MRTX849) , which both target the KRAS G12C mutation.[7][8] This mutation, however, is only present in about 1-2% of pancreatic cancers.[9] These inhibitors covalently bind to the cysteine residue in the G12C mutant, locking the protein in an inactive state.
-
Pan-RAS Inhibitors: Recognizing the limitation of allele-specific inhibitors, researchers have developed pan-RAS inhibitors that can target multiple KRAS mutations, including the most common ones in pancreatic cancer (G12D, G12V, and G12R).[2][10] Examples include Daraxonrasib (RMC-6236) and BI-2493 .[2][10] These inhibitors often work by forming a tri-complex with the RAS protein and another cellular protein, preventing RAS from interacting with its downstream effectors.[11]
Preclinical and Clinical Performance: A Comparative Overview
A direct comparison of the clinical efficacy of Fendiline with other K-Ras inhibitors is not yet possible, as Fendiline's development is still in the preclinical stage. However, a review of the available data provides valuable insights into their respective potentials.
Table 1: Preclinical Efficacy of K-Ras Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Lines | Key Findings | Reference |
| Fendiline | MiaPaCa-2, Panc-1 | - Significantly reduced cell viability. - Inhibited anchorage-independent growth, migration, and invasion. - Induced G1 cell cycle arrest. | [12][13] |
| Sotorasib (AMG 510) | KRAS G12C mutant cell lines | - Inhibited ERK phosphorylation. - Led to durable tumor regression in mouse models. | [7] |
| Adagrasib (MRTX849) | KRAS G12C mutant cell lines | - Showed synergistic effects when combined with an ERBB inhibitor (afatinib) in mouse models, reducing resistance and improving survival. | [8] |
| Daraxonrasib (RMC-6236) | Various KRAS mutant cell lines | - Showed broad-spectrum activity against both mutant and wild-type KRAS. | [10] |
Table 2: Clinical Trial Data for K-Ras Inhibitors in Pancreatic Cancer
| Inhibitor | Trial | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib (AMG 510) | CodeBreaK100 (Phase I/II) | 38 | 21.1% | 84.2% | 4.0 months | [9][14][15][16] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase I/II) | 10 (PDAC cohort) | 50% | 100% | 6.6 months | [17][18] |
| Daraxonrasib (RMC-6236) | Phase I | 46 | 20% | 87% | 8.1 months | [10] |
Signaling Pathways and Experimental Workflows
The efficacy of these inhibitors stems from their ability to disrupt the oncogenic signaling cascades driven by mutant K-Ras.
K-Ras Signaling Pathway
Mutant K-Ras hyperactivates several downstream pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[19][20][21]
Caption: K-Ras signaling pathway and points of inhibition.
Experimental Workflow: Assessing Anti-Cancer Activity
The preclinical evaluation of K-Ras inhibitors typically involves a series of in vitro and in vivo experiments to assess their anti-cancer properties.
Caption: Typical experimental workflow for preclinical evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the K-Ras inhibitor (e.g., Fendiline) or a vehicle control (e.g., DMSO) for a defined period (e.g., 48 or 72 hours).[4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[22]
-
Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[22]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500-600 nm). The intensity of the purple color is proportional to the number of viable cells.[22]
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow without being attached to a solid surface, a hallmark of malignant transformation.[23][24]
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is poured into the bottom of a 6-well plate and allowed to solidify.[25][26]
-
Cell-Agar Layer: A single-cell suspension of pancreatic cancer cells is mixed with a lower concentration of agar (e.g., 0.3-0.4%) and the K-Ras inhibitor at the desired concentration.[25][26]
-
Layering: The cell-agar mixture is layered on top of the base agar layer.
-
Incubation: The plates are incubated for 2-3 weeks to allow for colony formation.[23] The medium is replenished periodically.
-
Staining and Counting: After the incubation period, the colonies are stained (e.g., with crystal violet or MTT) and counted using a microscope or imaging software.[25] The number and size of the colonies are indicative of the transforming potential of the cells and the inhibitory effect of the treatment.
Future Directions and Conclusion
The landscape of K-Ras inhibition in pancreatic cancer is rapidly evolving. While direct inhibitors like Sotorasib and Adagrasib have shown promise in a small subset of patients, the development of pan-RAS inhibitors holds the potential to benefit a much larger patient population. This compound, with its unique mechanism of action, represents an alternative strategy that warrants further investigation. Future research should focus on:
-
Combination Therapies: Combining K-Ras inhibitors with other targeted therapies or immunotherapies may enhance their efficacy and overcome resistance mechanisms.[8][27]
-
Novel Fendiline Derivatives: The development of fendiline analogs with improved potency and reduced off-target effects is an active area of research.[3]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to specific K-Ras inhibitors will be crucial for personalizing treatment.
References
- 1. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [clinicalresearchnewsonline.com]
- 2. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 3. Technology - Novel Fendiline Derivatives for the Treatment of KRAS Mutant Tumors [texas.technologypublisher.com]
- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. amgen.com [amgen.com]
- 10. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 11. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. First data for sotorasib in patients with pancreatic cancer with <em>KRAS</em> p.G12C mutation: A phase I/II study evaluating efficacy and safety - ASCO [asco.org]
- 16. onclive.com [onclive.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. letswinpc.org [letswinpc.org]
- 19. researchgate.net [researchgate.net]
- 20. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. broadpharm.com [broadpharm.com]
- 23. artscimedia.case.edu [artscimedia.case.edu]
- 24. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. protocols.io [protocols.io]
- 27. news-medical.net [news-medical.net]
Fendiline Hydrochloride vs. Verapamil: A Comparative Analysis of Their Effects on Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed, data-driven comparison of the anti-cancer properties of Fendiline Hydrochloride and Verapamil. Both are classified as L-type calcium channel blockers, yet their mechanisms of action and efficacy against cancer cells diverge significantly. This document synthesizes experimental data on their direct cytotoxic effects, outlines the molecular pathways they influence, and provides detailed experimental protocols for the cited research.
Mechanisms of Action: Divergent Pathways
While both Fendiline and Verapamil are known to block L-type calcium channels, their notable anti-cancer activities stem from distinct molecular interactions.
This compound demonstrates a multi-faceted approach to inhibiting cancer cell growth. A key mechanism is its function as a competitive inhibitor of N-myristoyltransferase (NMT). NMT is an enzyme crucial for the attachment of myristate, a fatty acid, to a variety of proteins, including the oncoprotein Src. This modification is essential for their proper localization and function. By inhibiting NMT, Fendiline disrupts critical signaling pathways involved in cell proliferation and survival. Furthermore, studies have identified Fendiline as a selective inhibitor of K-Ras, preventing its localization to the plasma membrane, a critical step for its oncogenic activity.
Verapamil , a first-generation calcium channel blocker, has a long-standing history in cancer research primarily as an agent to reverse multidrug resistance (MDR). Its principal mechanism in this context is the inhibition of the P-glycoprotein (P-gp/MDR1) efflux pump. This pump is frequently overexpressed in cancer cells and actively removes chemotherapeutic drugs from the cell, thereby reducing their effectiveness. By blocking P-gp, Verapamil increases the intracellular concentration of these drugs, restoring their cytotoxic effects. Beyond its role in MDR, Verapamil has also been reported to induce cell cycle arrest and apoptosis in some cancer cell models.
Comparative In Vitro Efficacy: A Quantitative Look
The direct cytotoxic effects of this compound and Verapamil have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals a stark contrast between the two compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fendiline | Caco-2 (Colorectal) | 13.9 | |
| Fendiline | MDA-MB-231 (Breast) | 15.2 | |
| Fendiline | A549 (Lung) | 16.2 | |
| Fendiline | PC-3 (Prostate) | 17.5 | |
| Verapamil | Caco-2 (Colorectal) | > 100 | |
| Verapamil | MDA-MB-231 (Breast) | > 100 | |
| Verapamil | A549 (Lung) | > 100 | |
| Verapamil | PC-3 (Prostate) | > 100 |
The data clearly indicates that Fendiline possesses significant direct cytotoxic activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. In contrast, Verapamil exhibits minimal to no direct cytotoxicity at concentrations up to 100 µM, underscoring its primary role as a chemosensitizing agent rather than a direct-acting anti-cancer drug.
Visualizing the Mechanisms: Signaling Pathways and Experimental Design
The following diagrams illustrate the distinct signaling pathways affected by Fendiline and Verapamil, as well as a generalized workflow for the experiments described.
Caption: Fendiline inhibits NMT, disrupting Src oncoprotein function.
Caption: Verapamil inhibits the P-gp efflux pump.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to obtain the comparative data presented in this guide.
Cell Culture
-
Cell Lines: Human cancer cell lines such as Caco-2 (colorectal), MDA-MB-231 (breast), A549 (lung), and PC-3 (prostate) are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Drug Preparation
-
Stock solutions of this compound and Verapamil Hydrochloride are prepared by dissolving the compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Serial dilutions of the stock solutions are made in the appropriate cell culture medium to achieve the desired final concentrations for the experiments. The final concentration of DMSO in the culture medium is kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and allowed to adhere for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Fendiline or Verapamil. Control wells receive medium with the corresponding concentration of DMSO.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the distinct anti-cancer profiles of this compound and Verapamil. Fendiline emerges as a compound with potent, direct cytotoxic effects on a variety of cancer cell lines, attributable to its inhibition of N-myristoyltransferase and K-Ras signaling. In contrast, Verapamil's primary utility in oncology lies in its ability to circumvent multidrug resistance by inhibiting the P-glycoprotein efflux pump, thereby enhancing the efficacy of other chemotherapeutic agents. For researchers and drug development professionals, this distinction is critical. Fendiline warrants further investigation as a potential standalone or combination therapeutic, while Verapamil's role is more defined as a chemosensitizer. Future studies should continue to explore the full therapeutic potential and specific cancer subtypes that may be most susceptible to these distinct mechanisms of action.
Fendiline Hydrochloride Augments Cisplatin's Efficacy in Neuroblastoma: A Comparative Guide to Synergistic Therapeutic Strategies
For Immediate Release
A comprehensive analysis of preclinical data reveals the potent synergistic effects of fendiline hydrochloride when combined with the conventional chemotherapeutic agent cisplatin for the treatment of neuroblastoma. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this combination against other emerging synergistic strategies, supported by experimental data, protocols, and pathway visualizations.
Fendiline and Cisplatin: A Synergistic Alliance Against Neuroblastoma
This compound, a non-selective calcium channel blocker, has been shown to significantly enhance the anticancer activity of cisplatin in neuroblastoma models. The primary mechanism of this synergy involves fendiline's ability to induce the expression of the non-coding RNA NDM29. This, in turn, leads to the downregulation of multidrug resistance (MDR) associated ATP-binding cassette (ABC) transporters, such as ABCA1, ABCA12, and SLC7A11.[1][2] The reduction in these efflux pumps increases the intracellular accumulation and cytotoxic potency of cisplatin.
In Vitro Synergism and Efficacy
Studies utilizing the SH-SY5Y human neuroblastoma cell line have demonstrated a strong synergistic interaction between fendiline and cisplatin. The combination index (CI) method, based on the Chou-Talalay principle, was used to quantify this synergy. A CI value less than 1 indicates synergism.
| Time Point | Combination Index (CI) Value | Interpretation |
| 24 hours | 0.529 | Strong Synergism |
| 48 hours | 0.769 | Synergism |
| Data from combined treatment of SH-SY5Y cells with fendiline and cisplatin.[1] |
The combination of 0.01 µM fendiline with varying concentrations of cisplatin resulted in a statistically significant increase in cytotoxicity compared to cisplatin alone.
| Cisplatin Concentration | Time Point | % Cell Viability (Cisplatin Alone) | % Cell Viability (Cisplatin + 0.01 µM Fendiline) |
| 50 µM | 24 hours | ~80% | ~60% (p ≤ 0.05) |
| 5 µM | 48 hours | ~90% | ~70% (p ≤ 0.05) |
| Effects of fendiline and cisplatin on SH-SY5Y cell viability as measured by MTT assay.[1] |
In Vivo Tumor Growth Inhibition and Apoptosis
In vivo studies using neuroblastoma xenograft models in NOD-SCID mice have corroborated the in vitro findings. The co-administration of fendiline and cisplatin led to a significant reduction in tumor growth and an increase in apoptosis within the tumor tissue.
| Treatment Group | Tumor Growth Rate | Apoptotic Cell Rate (% TUNEL positive) |
| Control (DMSO) | High | Low |
| Fendiline (3 mg/kg) | High | Low |
| Cisplatin (5 mg/kg) | Moderate | Moderate |
| Fendiline (3 mg/kg) + Cisplatin (5 mg/kg) | Significantly Reduced | High |
| Fendiline (5 mg/kg) + Cisplatin (5 mg/kg) | Significantly Reduced | Significantly High (p < 0.01 vs. Cisplatin alone) |
| In vivo efficacy of fendiline and cisplatin combination in a neuroblastoma xenograft model.[1] |
Comparative Analysis of Synergistic Agents with Cisplatin in Neuroblastoma
While fendiline presents a compelling case, other agents have also been investigated for their synergistic potential with cisplatin in neuroblastoma. This section provides a comparative overview of these alternatives.
| Synergistic Agent | Mechanism of Action | Key Experimental Findings |
| This compound | Induces ncRNA NDM29, downregulating ABC transporters (ABCA1, ABCA12, SLC7A11) to increase intracellular cisplatin concentration. | In Vitro: Strong synergism (CI < 1). Significant increase in cisplatin-induced cytotoxicity. In Vivo: Significant reduction in tumor growth and increase in apoptosis. |
| Fenretinide (Retinoid) | Induces apoptosis, potentially through the generation of reactive oxygen species. | In Vitro: Synergistically increased apoptosis when used to pre-treat cells before cisplatin. In Vivo: Potentiates the effects of cisplatin in ovarian carcinoma models; similar in-depth data for neuroblastoma is emerging.[3][4] |
| Valproate (HDAC Inhibitor) | Inhibits histone deacetylases (HDACs), leading to chromatin relaxation and potentially increased DNA accessibility for cisplatin. | In Vitro: Synergistic antitumor effect with cisplatin, associated with caspase-3-dependent apoptosis.[5][6] |
| Gemcitabine | A nucleoside analog that inhibits DNA synthesis. In combination with cisplatin, it can lead to decreased expression of DNA repair proteins (ERCC1, XPA). | In Vitro: Synergistic effect observed in 4 out of 5 neuroblastoma cell lines. In Spheroids: Induced complete cytostasis at clinically relevant concentrations.[7][8] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: SH-SY5Y neuroblastoma cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of cisplatin (0.5–100 µM) with or without a fixed concentration of this compound (0.01 µM).
-
Incubation: The cells are incubated for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Xenograft Model
-
Cell Implantation: NOD-SCID mice are subcutaneously injected with SKNBE2 neuroblastoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups: vehicle control, fendiline alone (e.g., 3 mg/kg/day), cisplatin alone (e.g., 5 mg/kg/week), and the combination of fendiline and cisplatin.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Apoptosis Assay (TUNEL)
-
Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on slides.
-
TUNEL Staining: The In Situ Cell Death Detection Kit (Fluorescein) is used according to the manufacturer's instructions to label DNA strand breaks, a hallmark of apoptosis.
-
Microscopy: Slides are visualized using a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of fluorescent cells relative to the total number of cells in multiple fields of view.
Visualizing the Molecular Interactions and Experimental Design
Signaling Pathway of Fendiline and Cisplatin Synergy
Caption: Fendiline enhances cisplatin's effect by upregulating NDM29, which inhibits ABC transporters.
Experimental Workflow for In Vivo Study
References
- 1. Co-Administration of this compound Enhances Chemotherapeutic Efficacy of Cisplatin in Neuroblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic induction of apoptosis of neuroblastoma by fenretinide or CD437 in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The synergistic effects of DNA-damaging drugs cisplatin and etoposide with a histone deacetylase inhibitor valproate in high-risk neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between cisplatin and gemcitabine in neuroblastoma cell lines and multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fendiline Hydrochloride and Gemcitabine Combination Therapy for Pancreatic Cancer: A Comparative Guide for Researchers
A Novel Approach in Preclinical Stages Compared with Standard-of-Care Treatments
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal five-year survival rate. The current cornerstones of first-line treatment for advanced or metastatic pancreatic cancer are the combination chemotherapy regimens FOLFIRINOX and gemcitabine plus nab-paclitaxel. While these therapies have improved overall survival compared to gemcitabine monotherapy, the prognosis for patients remains poor, underscoring the urgent need for novel therapeutic strategies. One such emerging approach is the combination of fendiline hydrochloride, a repurposed L-type calcium channel blocker, with the standard chemotherapeutic agent, gemcitabine.
This guide provides a comparative analysis of this compound in combination with gemcitabine against the current standard-of-care treatments for pancreatic cancer. It is important to note that while extensive clinical data is available for FOLFIRINOX and gemcitabine plus nab-paclitaxel, the evaluation of the fendiline and gemcitabine combination is currently limited to preclinical studies. This guide will objectively present the available data to inform researchers, scientists, and drug development professionals about the potential of this novel combination.
Comparative Efficacy: Preclinical Promise vs. Clinical Reality
A direct comparison of efficacy between the fendiline-gemcitabine combination and standard-of-care treatments is challenging due to the differing stages of development. The data for fendiline with gemcitabine is derived from in vitro and in vivo animal models, while the data for FOLFIRINOX and gemcitabine plus nab-paclitaxel is from large-scale phase III clinical trials.
Table 1: Comparison of Efficacy Data
| Treatment Regimen | Study Type | Key Efficacy Endpoints & Results | Citation(s) |
| Fendiline + Gemcitabine | Preclinical (In Vitro & In Vivo) | - In Vitro: Significant reduction in proliferation, migration, invasion, and anchorage-independent growth of pancreatic cancer cell lines (Panc1, MiaPaCa2). Fendiline enhances the cytotoxic effects of gemcitabine. | [1][2] |
| - In Vivo (Xenograft models): Fendiline in combination with other agents has been shown to reduce tumor growth. Specific data for fendiline + gemcitabine in vivo is still emerging. | [2] | ||
| FOLFIRINOX | Phase III Clinical Trial (ACCORD-11/PRODIGE-4) | - Median Overall Survival: 11.1 months | [3] |
| - Median Progression-Free Survival: 6.4 months | [3] | ||
| - Objective Response Rate: 31.6% | [3] | ||
| Gemcitabine + nab-Paclitaxel | Phase III Clinical Trial (MPACT) | - Median Overall Survival: 8.5 months | [4][5] |
| - Median Progression-Free Survival: 5.5 months | [4][5] | ||
| - Objective Response Rate: 23% | [4][5] | ||
| Gemcitabine Monotherapy | Phase III Clinical Trial (Control Arm) | - Median Overall Survival: 6.7 - 6.8 months | [3][4][5] |
| - Median Progression-Free Survival: 3.3 - 3.7 months | [3][4][5] | ||
| - Objective Response Rate: 7 - 9.4% | [3][4][5] |
Mechanism of Action: A Dual-Pronged Attack
The therapeutic rationale for combining fendiline with gemcitabine lies in their distinct but potentially synergistic mechanisms of action.
Gemcitabine , a nucleoside analog, primarily targets DNA synthesis. After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it exerts its cytotoxic effects by inhibiting ribonucleotide reductase and by being incorporated into DNA, leading to "masked chain termination" and subsequent apoptosis.[5][6][7][8][9]
Fendiline , on the other hand, has been shown to inhibit the proliferation and invasion of pancreatic cancer cells through multiple pathways.[2][10] A key mechanism is its ability to interfere with the function of oncogenic KRAS, a protein mutated in over 90% of pancreatic cancers.[11][12][13] Fendiline disrupts the localization of KRAS to the plasma membrane, which is essential for its signaling activity.[11][12] Additionally, fendiline has been shown to interfere with ADAM10 activation and β-catenin signaling, both of which are implicated in cancer cell proliferation, migration, and invasion.[1][10]
By combining these two agents, the aim is to attack the cancer cells on two critical fronts: inhibiting DNA replication with gemcitabine while simultaneously disrupting key oncogenic signaling pathways with fendiline.
Experimental Protocols: A Look at the Preclinical Methodology
The following sections detail the typical experimental protocols used in the preclinical evaluation of fendiline and gemcitabine in pancreatic cancer cell lines.
In Vitro Assays
1. Cell Viability and Proliferation Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of fendiline, gemcitabine, and their combination on pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa2).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of fendiline, gemcitabine, or the combination for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
2. Cell Migration Assay (Wound Healing Assay)
-
Objective: To assess the effect of the drug combination on the migratory capacity of pancreatic cancer cells.
-
Methodology:
-
Cells are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
The cells are washed to remove debris and then treated with fendiline, gemcitabine, or the combination.
-
Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified to determine cell migration.
-
3. Cell Invasion Assay (Boyden Chamber Assay)
-
Objective: To evaluate the ability of the drug combination to inhibit the invasive potential of pancreatic cancer cells.
-
Methodology:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Pancreatic cancer cells, pre-treated with the drugs, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
In Vivo Xenograft Model
-
Objective: To assess the anti-tumor efficacy of the fendiline and gemcitabine combination in a living organism.
-
Methodology:
-
Cell Implantation: Human pancreatic cancer cells (e.g., Panc-1) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups: vehicle control, fendiline alone, gemcitabine alone, and the combination of fendiline and gemcitabine. The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a certain size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Comparison with Standard-of-Care Alternatives
FOLFIRINOX is a combination of four chemotherapy drugs: 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.[6] It is generally considered for patients with good performance status due to its higher toxicity profile compared to gemcitabine-based regimens.[6]
Gemcitabine plus nab-paclitaxel is another widely used first-line treatment. Nab-paclitaxel is an albumin-bound form of paclitaxel that is thought to increase the delivery of the drug to the tumor.[5] This regimen is often considered for patients who may not be candidates for the more aggressive FOLFIRINOX regimen.
Table 2: Comparison of Treatment Regimens
| Feature | Fendiline + Gemcitabine | FOLFIRINOX | Gemcitabine + nab-Paclitaxel |
| Drug Class | Calcium Channel Blocker + Nucleoside Analog | Combination Chemotherapy | Nucleoside Analog + Taxane |
| Development Stage | Preclinical | Clinically Approved | Clinically Approved |
| Mechanism | Inhibition of KRAS signaling, ADAM10, β-catenin + DNA synthesis inhibition | DNA synthesis inhibition, Topoisomerase inhibition, DNA cross-linking | DNA synthesis inhibition + Microtubule stabilization |
| Primary Advantage | Novel mechanism of action, potential to overcome resistance | High response rates and survival benefit in fit patients | Improved survival over gemcitabine monotherapy, generally better tolerated than FOLFIRINOX |
| Potential Limitations | Lack of clinical data, unknown toxicity profile in humans | Higher toxicity (neutropenia, fatigue, neuropathy) | Lower response rates than FOLFIRINOX, peripheral neuropathy |
Future Directions and Conclusion
The preclinical data for the combination of this compound and gemcitabine in pancreatic cancer is promising, suggesting a potential synergistic effect through complementary mechanisms of action. The ability of fendiline to target the oncogenic KRAS pathway, a key driver of pancreatic cancer, makes it an attractive candidate for combination therapy.
However, it is crucial to emphasize that these findings are preliminary and require validation in well-designed clinical trials. Future research should focus on:
-
Phase I clinical trials to establish the safety, tolerability, and recommended phase II dose of the fendiline and gemcitabine combination in patients with advanced pancreatic cancer.
-
Pharmacokinetic and pharmacodynamic studies to understand the drug-drug interactions and confirm the mechanism of action in humans.
-
Identification of predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
- 1. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of fixed dose rate infusion gemcitabine with gefitinib in patients with pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Technology - Novel Fendiline Derivatives for the Treatment of KRAS Mutant Tumors [texas.technologypublisher.com]
- 14. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
Head-to-Head Comparison: Fendiline Hydrochloride and Salinomycin in Targeting Cancer Stem Cells
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are endowed with the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. Their inherent resistance to conventional therapies makes them a critical target for novel anticancer strategies. This guide provides a detailed, head-to-head comparison of two promising compounds, Fendiline Hydrochloride and Salinomycin, in their efficacy against cancer stem cells. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective analysis for researchers, scientists, and drug development professionals.
Mechanism of Action and Cellular Effects
This compound: A K-Ras and Calcium Channel Inhibitor
This compound is primarily recognized as an L-type calcium channel blocker and a selective inhibitor of K-Ras plasma membrane localization[1]. Its anticancer activity, particularly against cancer stem-like cells, is linked to its ability to disrupt crucial signaling pathways. By inhibiting K-Ras, Fendiline effectively blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are vital for CSC survival and proliferation[2]. Furthermore, Fendiline has been shown to interfere with ADAM10 activation and β-catenin signaling, leading to a reduction in the expression of c-Myc, Cyclin D1, and the cancer stem cell marker CD44[3][4]. This multifaceted mechanism suggests its potential in targeting the self-renewal and survival of CSCs[2][5].
Salinomycin: An Ionophore with Potent Anti-CSC Activity
Salinomycin, a polyether ionophore antibiotic, has been extensively studied for its potent and selective activity against CSCs across various cancer types[6][7][8]. Its primary mechanism involves the disruption of ion gradients across cellular membranes, particularly potassium ions, which leads to a cascade of events including the inhibition of the Wnt/β-catenin and Hedgehog signaling pathways[6][9]. These pathways are fundamental for the maintenance of CSC properties. Salinomycin has also been shown to interfere with ABC drug transporters, potentially overcoming the chemoresistance often observed in CSCs[7].
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the effects of this compound and Salinomycin on cancer stem cells. It is important to note that the data is compiled from separate studies, and direct comparative experiments are not yet widely available.
| Feature | This compound | Salinomycin |
| Primary Mechanism | K-Ras inhibitor, L-type calcium channel blocker[1] | Potassium ionophore[9] |
| Affected Signaling Pathways | PI3K/Akt, MAPK, β-catenin[2][3] | Wnt/β-catenin, Hedgehog, Notch[6][7][9] |
| Effect on CSC Markers | Reduces CD44 expression[3][5] | Reduces CD44, CD117, LGR5, Sox2 expression[10][11][12] |
| Impact on Self-Renewal | Reduces self-renewal capacity and anchorage-independent growth[2][4][5] | Inhibits sphere-forming ability[12] |
| In Vivo Efficacy | Limited data specifically on CSCs | Inhibits tumor growth and metastasis in xenograft models[8] |
| Known IC50 Values | 9.64 μM (K-Ras localization inhibition), 17 μM (L-type calcium channel blockade) | 0.1 - 2 μM (against various cancer cell lines)[6] |
Experimental Protocols
Sphere Formation Assay
The sphere formation assay is a widely used in vitro method to assess the self-renewal capacity of cancer stem cells[13][14][15].
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Plating: Seed the cells at a low density (e.g., 500-2000 cells/ml) in ultra-low attachment plates.
-
Media: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF, and B27 supplement[13][15].
-
Treatment: Add this compound or Salinomycin at desired concentrations to the culture medium at the time of plating or to pre-formed spheres[12][16].
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Quantification: Count the number and measure the size of the formed spheres (tumorspheres) under a microscope. The sphere-forming efficiency (SFE) can be calculated as (number of spheres formed / number of cells seeded) x 100%[16].
Flow Cytometry for Cancer Stem Cell Markers
Flow cytometry is utilized to identify and quantify the population of cells expressing specific CSC surface markers[10][11][17].
Protocol Outline:
-
Cell Preparation: Harvest cells after treatment with this compound or Salinomycin and prepare a single-cell suspension.
-
Antibody Staining: Incubate the cells with fluorescently-labeled antibodies specific for CSC markers (e.g., CD44, CD117). Isotype controls should be used to set the gates for positive and negative populations[10].
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the specific markers.
-
Apoptosis Analysis (Optional): Co-staining with Annexin V and Propidium Iodide (PI) can be performed to assess the induction of apoptosis in the CSC population[11].
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: this compound's inhibitory effects on CSCs.
Salinomycin's Proposed Mechanism of Action
Caption: Salinomycin's inhibitory effects on CSC signaling pathways.
Experimental Workflow for CSC Drug Screening
Caption: A general workflow for evaluating anti-CSC compounds.
Conclusion and Future Directions
Both this compound and Salinomycin demonstrate significant potential in targeting cancer stem cells, albeit through different mechanisms. Salinomycin is a well-established anti-CSC agent with a broad spectrum of activity against various CSC populations and a well-documented impact on key stemness pathways. This compound, while less extensively studied in the context of CSCs, presents a compelling case as a targeted therapy, particularly for K-Ras mutated cancers, by inhibiting critical survival signals and reducing the expression of the key CSC marker CD44.
The lack of direct head-to-head comparative studies is a significant gap in the current research landscape. Future studies should focus on conducting parallel experiments to directly compare the efficacy of these two compounds on the same CSC populations, both in vitro and in vivo. Such studies would provide invaluable data on their relative potency, selectivity, and potential for combination therapies, ultimately guiding the development of more effective treatments to eradicate the root of cancer.
References
- 1. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC [mdpi.com]
- 3. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salinomycin as a potent anticancer stem cell agent: State of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Review of Prodigious Salinomycin and Its Derivatives Effective in Treatment of Breast Cancer: (2012–2022) [mdpi.com]
- 10. The effect of salinomycin on ovarian cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salinomycin reduces stemness and induces apoptosis on human ovarian cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 14. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Co-delivery of Salinomycin and Curcumin for Cancer Stem Cell Treatment by Inhibition of Cell Proliferation, Cell Cycle Arrest, and Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Fendiline Hydrochloride on the MAPK Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Fendiline Hydrochloride's downstream signaling effects on the Mitogen-Activated Protein Kinase (MAPK) pathway against other established inhibitors. Supported by experimental data, this document provides a comprehensive overview to inform future research and therapeutic strategies.
This compound, originally developed as a coronary vasodilator and L-type calcium channel blocker, has garnered recent attention for its anticancer properties.[1][2] Emerging evidence reveals its ability to impede the MAPK signaling cascade, a critical pathway in cell proliferation, differentiation, and survival that is often dysregulated in cancer.[3][4] This guide delves into the mechanism of this compound and contrasts its efficacy with selective inhibitors targeting key components of the MAPK pathway, namely MEK and ERK kinases.
Mechanism of Action: An Upstream Intervention
This compound exerts its influence on the MAPK pathway through a unique upstream mechanism. It selectively inhibits the proper localization of K-Ras to the plasma membrane, a crucial step for its activation and subsequent downstream signaling.[5][6] This action prevents the initiation of the phosphorylation cascade that characterizes the MAPK pathway. Fendiline has been shown to have no direct effect on H-Ras or N-Ras localization.[5][6] This targeted disruption of K-Ras function effectively blocks the proliferation of cancer cell lines harboring oncogenic K-Ras mutations.[5][7]
Below is a diagram illustrating the canonical MAPK signaling pathway and the point of intervention by this compound.
Comparative Efficacy: this compound vs. MEK and ERK Inhibitors
To contextualize the inhibitory potential of this compound, its performance is compared against well-characterized MEK and ERK inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds in various assays.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | K-Ras Localization | Cellular | 9.64 µM | [5] |
| ERK Activation | Cellular | 9.49 µM | [5] | |
| Akt Activation | Cellular | 6.97 µM | [5] | |
| L-type Calcium Channel | Cellular | 17 µM | [5] | |
| Trametinib | MEK1 | Cell-free | 0.92 nM | [8] |
| MEK2 | Cell-free | 1.8 nM | [8] | |
| Selumetinib (AZD6244) | MEK1 | Cell-free | 14 nM | [9][10] |
| ERK1/2 Phosphorylation | Cellular | 10 nM | [9] | |
| Ulixertinib (BVD-523) | ERK2 | Cell-free | <0.3 nM | [11] |
| Cell Viability (BT40) | Cellular | 62.7 nM | [12][13] | |
| SCH772984 | ERK1 | Cell-free | 4 nM | [14][15][16] |
| ERK2 | Cell-free | 1 nM | [14][15][16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blotting for Phosphorylated ERK (p-ERK) and MEK (p-MEK)
This protocol is a standard method to assess the phosphorylation status of ERK and MEK, indicating the activation state of the MAPK pathway.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound or other inhibitors at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK, p-MEK, total ERK, and total MEK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of kinases in the MAPK pathway (e.g., Raf, MEK, ERK) in a cell-free system.
-
Reagent Preparation: Prepare a reaction buffer containing the purified active kinase (e.g., MEK1), its specific substrate (e.g., inactive ERK2), and ATP.
-
Inhibitor Incubation: In a microplate, add the kinase and the test compound (this compound or other inhibitors) at various concentrations. Incubate for a predetermined time to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for a specified period to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, including:
-
Phospho-specific antibodies: An ELISA-based format where the phosphorylated substrate is captured and detected with a specific antibody.
-
ATP depletion assay: Measuring the amount of ATP remaining in the reaction, as kinase activity consumes ATP.
-
Radioactive labeling: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a period ranging from 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each compound concentration and determine the IC50 value.
Conclusion
This compound presents a compelling profile as an inhibitor of the MAPK pathway, distinguished by its upstream mechanism of action targeting K-Ras localization. While its potency in cellular assays is in the micromolar range, its unique approach offers a potential strategy to circumvent resistance mechanisms that can develop with inhibitors targeting downstream kinases like MEK and ERK. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating novel cancer therapeutics and the intricacies of MAPK signaling. Further investigation into the synergistic potential of this compound with other targeted therapies is warranted.
References
- 1. Fendiline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 11. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Fendiline Hydrochloride Analogs in K-Ras Inhibition: A Guide for Drug Development Professionals
Fendiline, a repurposed L-type calcium channel blocker, has emerged as a promising scaffold for the development of novel inhibitors targeting oncogenic K-Ras. This guide provides a comparative analysis of Fendiline Hydrochloride and its analogs, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-cancer therapeutics.
Mechanism of Action: Inhibition of K-Ras Plasma Membrane Localization
Oncogenic mutations in the K-Ras protein are prevalent in numerous human cancers, including pancreatic, colorectal, and lung adenocarcinomas. For K-Ras to exert its oncogenic function, it must be localized to the plasma membrane. Fendiline and its analogs operate through a distinct mechanism that disrupts this essential localization step.
Unlike direct inhibitors that target the GTP-binding pocket of K-Ras, Fendiline specifically inhibits the plasma membrane association of K-Ras, with no discernible effect on the localization of H-Ras or N-Ras.[1][2] This is significant as it offers a potential therapeutic window with reduced off-target effects on other Ras isoforms. The proposed mechanism involves the redistribution of K-Ras from the plasma membrane to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes.[2] This mislocalization effectively prevents K-Ras from engaging with its downstream effectors, thereby inhibiting pro-proliferative signaling pathways.
Below is a diagram illustrating the K-Ras signaling pathway and the inhibitory action of Fendiline.
Caption: K-Ras signaling pathway and the point of inhibition by Fendiline analogs.
Comparative Efficacy of Fendiline and Its Analogs
While Fendiline itself has demonstrated activity in the micromolar range, subsequent structure-activity relationship (SAR) studies have led to the development of significantly more potent analogs.
In Vitro Potency
A key study in the European Journal of Medicinal Chemistry described the synthesis and evaluation of a series of new Fendiline analogs.[3] This work identified several compounds with nanomolar potencies in inhibiting K-Ras plasma membrane localization.[3] The table below summarizes the available data.
| Compound | Target | Assay | IC50 | Reference |
| This compound | K-Ras Localization | High-Content Imaging | 9.64 µM | [4] |
| ERK Activation | Western Blot | 9.49 ± 0.64 µM | [1] | |
| AKT Activation | Western Blot | 6.97 ± 1.24 µM | [1] | |
| Analog 12f (NY0244) | K-Ras Localization | High-Content Imaging | Nanomolar Potency | [3] |
| Analog 12h (NY0331) | K-Ras Localization | High-Content Imaging | Nanomolar Potency | [3] |
| Analog 22 (NY0335) | K-Ras Localization | High-Content Imaging | Nanomolar Potency | [3] |
Note: Specific IC50 values for the Fendiline analogs are not publicly available and would require access to the full-text publication.
In Vivo Efficacy
Promising in vitro activity has been translated into in vivo models. The lead analogs, 12h (NY0331) and 22 (NY0335), were evaluated in a xenograft model of pancreatic cancer. Both compounds were shown to suppress the growth of oncogenic K-Ras-expressing MiaPaCa-2 tumors at a low dose range of 1-5 mg/kg.[3] Importantly, these analogs did not exhibit the vasodilatory effects associated with Fendiline, indicating an improved safety profile.[3]
Note: Detailed in vivo study data, such as tumor growth inhibition curves and specific treatment regimens, are not publicly available and would require access to the full-text publication.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of Fendiline and its analogs.
K-Ras Plasma Membrane Localization Assay (High-Content Imaging)
This assay is crucial for quantifying the mislocalization of K-Ras from the plasma membrane.
References
- 1. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. the-plasma-membrane-as-a-competitive-inhibitor-and-positive-allosteric-modulator-of-kras4b-signaling - Ask this paper | Bohrium [bohrium.com]
- 4. High-content screening - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Fendiline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Fendiline Hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with standard laboratory chemical waste management practices.
Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
These characteristics necessitate that this compound be handled as a hazardous chemical and disposed of accordingly.
Step-by-Step Laboratory Disposal Protocol
The primary and recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste management company. The following steps provide a general operational plan for its collection and disposal.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: From the moment it is generated, this compound waste must be treated as hazardous chemical waste.[3]
-
Segregation: Do not mix this compound waste with non-hazardous waste. It is crucial to prevent the mixing of incompatible chemicals to avoid violent reactions or the generation of toxic fumes.[4][5] Store it separately from strong acids, alkalis, and strong oxidizing/reducing agents.[1]
2. Proper Containerization:
-
Container Compatibility: Collect this compound waste in a container that is chemically compatible with the compound.[4][6] Plastic containers are often preferred for chemical waste.[3]
-
Container Integrity: Ensure the waste container is in good condition, free from damage or leaks, and has a secure, leak-proof screw cap.[5][6]
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[5]
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled as "Hazardous Waste."[3]
-
Content Information: The label should accurately identify the contents, including the name "this compound" and any other components of the waste stream. The concentration or approximate quantity should also be noted.
-
Date of Accumulation: Mark the date when the first waste was added to the container.[3]
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-list" chemicals, the limit is one quart of liquid or one kilogram of solid.[3] While this compound is not typically on the P-list, it is good practice to minimize the amount of waste accumulated.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[3][5]
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[5][6]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a significant period (not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][5]
-
Documentation: Ensure all necessary paperwork for the waste pickup is completed accurately.
Alternative Disposal Considerations for Small Quantities
If this is the only viable option, the U.S. Food and Drug Administration (FDA) provides the following guidance for disposing of medicines in household trash:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.[7]
-
Place the mixture in a sealable container, such as a resealable plastic bag or an empty can, to prevent leakage.[7]
-
Dispose of the sealed container in the household trash.[7]
-
Scratch out all personal information on the original packaging before discarding it to protect privacy.[7]
Under no circumstances should this compound be disposed of down the drain. [4][8][9] This can contaminate water sources and harm aquatic life.[10]
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| pH Range for Drain Disposal (General) | 5.5 - 10.5 (for dilute, non-hazardous aqueous solutions only) | [8] |
| Maximum Hazardous Waste in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| Maximum Storage Time in SAA (partially filled) | 12 months | [3] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [3][5] |
Experimental Protocols
This document focuses on disposal procedures and does not cite specific experimental protocols involving this compound. For detailed methodologies on its use in experiments, researchers should refer to relevant scientific literature, such as studies on its function as an L-type calcium channel blocker or its effects on K-Ras plasma membrane localization.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C23H26ClN | CID 5702162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Fendiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Fendiline Hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1][2] All personnel handling this compound must be thoroughly familiar with its potential risks and the necessary safety precautions.
Hazard Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Respiratory Tract Irritation | May cause respiratory irritation. | H335 |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised. Wash hands thoroughly after handling. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the solid compound or solutions. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or glove box to avoid inhalation of dust. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages from preparation to immediate post-handling procedures.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Needles or other sharps contaminated with this compound.
Step-by-Step Disposal Procedure
-
Neutralization of Liquid Waste:
-
Caution: Perform this procedure in a certified chemical fume hood while wearing all prescribed PPE.
-
For acidic solutions of this compound, slowly add a weak base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring.
-
Monitor the pH of the solution using pH strips or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
This neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
-
Collection of Solid and Liquid Waste:
-
All solid waste and non-neutralized liquid waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste containers by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Ensure all paperwork and labeling are completed as required.
-
Experimental Protocols
This compound is primarily investigated for its activity as an L-type calcium channel blocker and a K-Ras inhibitor. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channel Blockade
This protocol is designed to measure the effect of this compound on L-type calcium channel currents in isolated cardiomyocytes.
Materials and Solutions
-
External Solution (in mM): 140 TEA-Cl, 5 BaCl₂ (as the charge carrier), 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES, 10 glucose. Adjust pH to 7.2 with CsOH.[3]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
Step-by-Step Procedure
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat or guinea pig) using established enzymatic digestion protocols.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[3]
-
Recording Setup:
-
Mount the coverslip with adherent cells onto the stage of an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
-
Continuously perfuse the recording chamber with the external solution.
-
-
Gigaohm Seal Formation:
-
Approach a single, healthy myocyte with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for 5-10 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium channel currents.
-
-
Data Acquisition:
-
Record the baseline currents in response to the voltage-step protocol.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).
-
After a 3-5 minute incubation, repeat the voltage-step protocol and record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after the application of this compound.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of current inhibition at each concentration to determine the IC₅₀ value.
-
K-Ras Plasma Membrane Localization Assay (Immunofluorescence)
This protocol details the visualization of K-Ras localization in response to this compound treatment using immunofluorescence staining.
Materials and Solutions
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-K-Ras antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-species IgG.
-
Nuclear Stain: DAPI or Hoechst.
-
Mounting Medium: Antifade mounting medium.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells expressing K-Ras (e.g., pancreatic or colon cancer cell lines) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the anti-K-Ras primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal or fluorescence microscope.
-
Capture images of the K-Ras signal (at the plasma membrane and in the cytoplasm) and the nucleus.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the effect of this compound on K-Ras localization.
-
Cell Proliferation Assay (MTS)
This colorimetric assay measures cell viability and proliferation based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.
Materials
-
96-well cell culture plates.
-
MTS reagent solution.
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count the cells of interest.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and metabolic rate.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
